Caloxin 2A1 TFA
Description
The exact mass of the compound Caloxin 2A1 Trifluoroacetate is 1591.65146936 g/mol and the complexity rating of the compound is 3210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVYZHSQQMQNOR-HPUWVREWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H92F3N19O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1592.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Caloxin 2A1 TFA: A Deep Dive into its Mechanism of Action as a Plasma Membrane Ca2+-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxin 2A1 TFA is a synthetic peptide that has emerged as a specific, extracellular inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining intracellular calcium homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the underlying molecular interactions, and its impact on cellular signaling pathways. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its activity, and presents visual representations of the relevant biological processes to facilitate a deeper understanding for researchers in drug discovery and cellular biology.
Introduction
The plasma membrane Ca2+-ATPase (PMCA) is a vital P-type ATPase that actively extrudes Ca2+ from the cytoplasm to the extracellular space, thereby playing a pivotal role in maintaining the low intracellular Ca2+ concentrations essential for a myriad of cellular processes, including signal transduction, muscle contraction, and neuronal function. Dysregulation of PMCA has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
This compound is a novel peptide inhibitor designed to specifically target an extracellular domain of PMCA. Its ability to inhibit the pump from the exterior of the cell offers a unique tool for dissecting the physiological roles of PMCA and presents a potential avenue for the development of new therapeutic agents. This guide will explore the intricate details of how this compound exerts its inhibitory effects.
Mechanism of Action
This compound functions as a potent and specific inhibitor of the plasma membrane Ca2+-ATPase. Its mechanism is characterized by a non-competitive mode of inhibition with respect to the enzyme's primary substrates and activators.
Inhibition of PMCA ATPase Activity
This compound directly inhibits the Ca2+-Mg2+-ATPase activity of PMCA. This inhibition is non-competitive with respect to intracellular Ca2+, ATP, and the activator calmodulin.[1] This suggests that this compound does not bind to the active site or the calmodulin-binding domain, which are located on the intracellular side of the pump. Instead, it binds to an extracellular domain, inducing a conformational change that impedes the enzyme's catalytic cycle.
Blockade of the Acylphosphate Intermediate Formation
The catalytic cycle of P-type ATPases, including PMCA, involves the formation of a transient, high-energy acylphosphate intermediate. This compound has been shown to inhibit the Ca2+-dependent formation of this 140-kDa acylphosphate intermediate from [γ-32P]ATP.[1] However, it does not inhibit the formation of the acylphosphate intermediate when the reaction is run in the reverse direction using inorganic phosphate. This critical finding indicates that this compound likely interferes with a conformational transition that is necessary for the forward reaction of the pump cycle, specifically a step preceding or at the phosphorylation step.
Allosteric Modulation
The non-competitive nature of inhibition and the binding to an extracellular site strongly support an allosteric mechanism of action. By binding to its extracellular target, this compound induces a conformational change that is transmitted across the transmembrane domains to the intracellular catalytic sites, thereby hindering the enzyme's ability to hydrolyze ATP and transport Ca2+.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified in various studies.
| Parameter | Value | Cell System/Assay Condition | Reference |
| IC50 | 0.4 ± 0.1 mmol/L | Inhibition of Ca2+-Mg2+-ATPase activity in human erythrocyte ghosts | [2] |
| Ki | 529 µM | Inhibition of PMCA | [3] |
| Selectivity | No significant inhibition | Basal Mg2+-ATPase, Na+-K+-ATPase, Sarcoplasmic Reticulum Ca2+-Mg2+-ATPase | [4] |
Signaling Pathways and Cellular Effects
By inhibiting PMCA, this compound disrupts intracellular Ca2+ homeostasis, leading to a range of downstream cellular effects.
Disruption of Intracellular Ca2+ Homeostasis
The primary consequence of PMCA inhibition by this compound is an elevation in the intracellular Ca2+ concentration ([Ca2+]i). This occurs because the primary mechanism for Ca2+ extrusion from the cell is compromised.
Induction of Apoptosis in Airway Smooth Muscle Cells
In airway smooth muscle cells, inhibition of PMCA by this compound has been shown to increase apoptosis. This is likely mediated by the sustained elevation of intracellular Ca2+, which can activate Ca2+-dependent apoptotic pathways.
References
Caloxin 2A1 TFA: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxin 2A1 TFA is a pioneering peptide inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), a crucial enzyme in maintaining cellular calcium homeostasis. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a detailed resource, incorporating experimental protocols and data to facilitate further research and application in areas such as cancer therapy, cardiovascular disease, and neuroscience.
Discovery of this compound
Caloxin 2A1 was identified through a targeted screening of a random peptide phage display library. This method was selected to identify peptides that could bind to the extracellular domains of the PMCA, offering a novel approach to modulating its activity from the exterior of the cell.
Target Selection and Library Screening
The second extracellular domain of the human PMCA isoform 1b, comprising residues 401-413, was chosen as the specific target for the phage display screening. This domain was hypothesized to be an effective allosteric site for inhibiting the pump's activity. A commercially available phage display library expressing random 15-amino acid peptides was used for the screening process.
Experimental Protocol: Phage Display Biopanning
The biopanning protocol involved multiple rounds of selection to enrich for phages displaying peptides with high affinity for the target domain.
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Target Immobilization: A synthetic peptide corresponding to the second extracellular domain of PMCA1b was biotinylated and immobilized on streptavidin-coated microtiter plates.
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Library Incubation: The phage display library was incubated with the immobilized target peptide to allow for binding.
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Washing: Non-bound phages were removed by a series of stringent washes with a buffer containing Tween-20.
-
Elution: Bound phages were eluted using a low pH buffer.
-
Amplification: The eluted phages were amplified by infecting E. coli.
-
Iterative Selection: The amplified phages were subjected to subsequent rounds of binding, washing, and elution to isolate high-affinity binders.
After several rounds of biopanning, individual phage clones were isolated, and the DNA encoding the displayed peptides was sequenced. The peptide sequence VSNSNWPSFPSS was identified as a consensus sequence among the high-affinity binders.
Synthesis of this compound
Based on the discovered peptide sequence, Caloxin 2A1 was chemically synthesized. The "TFA" designation in its name refers to trifluoroacetic acid, a reagent commonly used in the final cleavage step of solid-phase peptide synthesis.
Peptide Sequence and Modification
The synthesized peptide, Caloxin 2A1, has the amino acid sequence VSNSNWPSFPSSGGG-amide . A C-terminal linker of three glycine residues (GGG) and amidation were added to mimic the presentation of the peptide on the phage surface and to enhance stability.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol is employed for the synthesis of Caloxin 2A1.
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Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide.
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Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
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Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF (N,N-dimethylformamide).
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Washing: The resin is thoroughly washed between each coupling and deprotection step to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) along with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered form.
Mechanism of Action and Biological Activity
This compound functions as a selective, allosteric inhibitor of the plasma membrane Ca²⁺-ATPase. Its mechanism of action has been elucidated through a series of biochemical and cellular assays.
Inhibition of PMCA Activity
Caloxin 2A1 has been shown to inhibit the Ca²⁺-Mg²⁺-ATPase activity of PMCA in a non-competitive manner with respect to Ca²⁺, ATP, and calmodulin.[1] This is consistent with its binding to an extracellular domain, distinct from the intracellular catalytic and regulatory sites.
Signaling Pathway of this compound Action
The inhibitory action of Caloxin 2A1 on the PMCA pump leads to a disruption of intracellular calcium homeostasis, which can trigger various downstream signaling events.
Signaling pathway of this compound.
Key Biological Effects
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Increased Intracellular Calcium: By inhibiting PMCA, Caloxin 2A1 leads to an elevation of intracellular calcium levels.
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Induction of Apoptosis: In airway smooth muscle cells, Caloxin 2A1 has been shown to induce apoptosis.
-
Enhancement of Radiosensitivity: In cancer cells, treatment with Caloxin 2A1 has been demonstrated to enhance their sensitivity to radiation therapy.
-
Vascular Relaxation: Caloxin 2A1 can induce endothelium-dependent relaxation of blood vessels.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for Caloxin 2A1.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts | Chaudhary et al., 2001 |
| Kᵢ | 529 µM | Human erythrocyte ghosts | Pande et al., 2011 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Experimental Workflow: From Discovery to Characterization
The overall workflow for the discovery and characterization of Caloxin 2A1 is depicted below.
Experimental workflow for this compound.
Ca²⁺-Mg²⁺-ATPase Activity Assay
This assay measures the enzymatic activity of PMCA in the presence and absence of Caloxin 2A1.
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Preparation of Erythrocyte Ghosts: Human erythrocyte ghosts are prepared by hypotonic lysis of red blood cells to expose the intracellular face of the plasma membrane.
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Assay Buffer: The assay is performed in a buffer containing (in mM): 130 KCl, 20 HEPES-K, 1 MgCl₂, 1 ouabain, 0.1 EGTA, and varying concentrations of CaCl₂ to achieve the desired free Ca²⁺ concentration.
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Reaction Mixture: The reaction mixture includes the erythrocyte ghosts, the assay buffer, and the desired concentration of Caloxin 2A1 or vehicle control.
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Initiation of Reaction: The reaction is initiated by the addition of ATP.
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Measurement of Phosphate Release: The ATPase activity is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
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Data Analysis: The inhibition of ATPase activity by Caloxin 2A1 is calculated relative to the vehicle-treated control.
Clonogenic Survival Assay
This assay assesses the effect of Caloxin 2A1 on the reproductive integrity of cancer cells following irradiation.
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Cell Culture: Cancer cell lines (e.g., HT1080, SW872) are cultured in appropriate media.
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Treatment: Cells are treated with Caloxin 2A1 (e.g., 0.5 mmol/L) or vehicle for a specified period before irradiation.
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Irradiation: Cells are irradiated with a defined dose of ionizing radiation (e.g., 6 Gy).
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Cell Plating: After treatment and irradiation, cells are trypsinized, counted, and seeded at low density in new culture dishes.
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Colony Formation: Cells are incubated for 10-14 days to allow for the formation of colonies.
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Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
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Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the untreated control.
Endothelium-Dependent Vascular Relaxation Assay
This ex vivo assay measures the effect of Caloxin 2A1 on the contractility of isolated blood vessels.
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Tissue Preparation: Aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂.
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Pre-contraction: The aortic rings are pre-contracted with phenylephrine to induce a stable level of tension.
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Cumulative Addition of Caloxin 2A1: Increasing concentrations of Caloxin 2A1 are added cumulatively to the organ bath.
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Measurement of Relaxation: The relaxation of the aortic rings is measured as a percentage decrease from the pre-contracted tension.
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Role of Endothelium: The experiment is repeated in endothelium-denuded aortic rings to determine if the relaxation is endothelium-dependent.
Conclusion and Future Directions
This compound represents a significant advancement in the study of PMCA function and a promising lead compound for the development of novel therapeutics. Its unique extracellular site of action offers the potential for high specificity and reduced off-target effects. Future research should focus on optimizing the affinity and selectivity of Caloxin 2A1 through medicinal chemistry approaches, as well as exploring its therapeutic potential in preclinical models of cancer and cardiovascular disease. The detailed protocols and data presented in this guide are intended to provide a solid foundation for these future endeavors.
References
Caloxin 2A1 TFA: A Technical Guide to its Structure, Properties, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caloxin 2A1 is a novel peptide inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations.[1][2] As an extracellularly acting agent, Caloxin 2A1 provides a valuable tool for studying the physiological roles of PMCA in various cellular processes.[2] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of Caloxin 2A1 TFA, the trifluoroacetate salt of the peptide.
Structure and Chemical Properties
Caloxin 2A1 is a 15-amino acid peptide.[2][3] Its primary sequence was identified through screening a random peptide phage display library for binding to the second extracellular domain of the PMCA isoform 1b. The trifluoroacetate (TFA) salt form is commonly used for research purposes.
Primary Structure
The amino acid sequence of Caloxin 2A1 is presented in both one-letter and three-letter codes below.
| Representation | Sequence |
| One-Letter Code | VSNSNWPSFPSSGGG |
| Three-Letter Code | H-Val-Ser-Asn-Ser-Asn-Trp-Pro-Ser-Phe-Pro-Ser-Ser-Gly-Gly-Gly-OH |
Chemical and Physical Properties
A summary of the key chemical and physical properties of Caloxin 2A1 and its TFA salt is provided in the table below.
| Property | Value | Reference |
| Molecular Formula (Peptide) | C₆₄H₉₁N₁₉O₂₂ | |
| Molecular Weight (Peptide) | 1479.6 g/mol | |
| Molecular Formula (TFA Salt) | C₆₆H₉₂F₃N₁₉O₂₄ | |
| Molecular Weight (TFA Salt) | 1592.54 g/mol | |
| Purity | ≥95% (by HPLC) | |
| Appearance | White to off-white solid | |
| Solubility | H₂O: 100 mg/mL (62.79 mM; requires sonication) | |
| DMSO: 100 mg/mL (62.79 mM; requires sonication) | ||
| Storage Conditions | Powder: -20°C (1 year), -80°C (2 years). In solvent: -20°C (1 month), -80°C (6 months). |
Mechanism of Action and Biological Activity
Caloxin 2A1 functions as a selective, extracellular inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA). It exerts its inhibitory effect by binding to the second extracellular domain of the pump. This inhibition is non-competitive with respect to Ca²⁺, ATP, and calmodulin.
By inhibiting PMCA, Caloxin 2A1 blocks the efflux of Ca²⁺ from the cell, leading to an increase in intracellular calcium levels. This disruption of Ca²⁺ homeostasis can trigger various downstream cellular events. For instance, Caloxin 2A1 has been shown to increase apoptosis in airway smooth muscle cells.
Signaling Pathway of Caloxin 2A1 Action
The following diagram illustrates the mechanism of action of Caloxin 2A1.
Caption: Mechanism of Caloxin 2A1 inhibition of PMCA and its downstream effects.
Experimental Protocols
This section outlines the methodologies for key experiments involving Caloxin 2A1, based on published literature.
PMCA Inhibition Assay
This protocol is based on the method described by Chaudhary et al. (2001) for measuring the inhibition of Ca²⁺-Mg²⁺-ATPase activity in human erythrocyte leaky ghosts.
Experimental Workflow:
Caption: Workflow for determining PMCA inhibition by Caloxin 2A1.
Detailed Steps:
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Preparation of Erythrocyte Ghosts: Human erythrocytes are lysed in a hypotonic buffer to create "leaky ghosts," which are then washed to remove hemoglobin and other cytosolic components.
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Incubation with Caloxin 2A1: The erythrocyte ghosts are pre-incubated with various concentrations of this compound.
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Enzymatic Reaction: The reaction is initiated by adding an assay mixture containing ATP, CaCl₂, and MgCl₂. The reaction is allowed to proceed at 37°C.
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Measurement of ATPase Activity: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric assay.
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Data Analysis: The inhibition of Ca²⁺-Mg²⁺-ATPase activity by Caloxin 2A1 is calculated relative to a control without the inhibitor.
Apoptosis Assay in Airway Smooth Muscle Cells
This protocol is based on the methodology used by Chen et al. (2014) to assess the effect of Caloxin 2A1 on apoptosis in airway smooth muscle cells (ASMCs).
Methodology:
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Cell Culture: Rat ASMCs are cultured under standard conditions.
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Treatment: Cells are treated with this compound at a specified concentration for a defined period.
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Apoptosis Detection: Apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
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Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
Selectivity and Specificity
Caloxin 2A1 demonstrates selectivity for PMCA. Studies have shown that it does not significantly affect the basal Mg²⁺-ATPase or Na⁺-K⁺-ATPase activities. Furthermore, it does not inhibit the Ca²⁺-Mg²⁺-ATPase of the skeletal muscle sarcoplasmic reticulum (SERCA), highlighting its specificity for the plasma membrane Ca²⁺ pump.
Applications in Research
This compound serves as a valuable pharmacological tool for:
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Investigating the role of PMCA in cellular calcium signaling and homeostasis.
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Elucidating the physiological and pathological functions of PMCA in different cell types and tissues.
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Studying the downstream consequences of elevated intracellular calcium, such as apoptosis and changes in gene expression.
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Exploring the potential of PMCA as a therapeutic target in various diseases.
Conclusion
This compound is a well-characterized peptide inhibitor of the plasma membrane Ca²⁺-ATPase. Its specificity and extracellular mode of action make it an indispensable tool for researchers in the fields of cell biology, physiology, and pharmacology. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for scientists working with this important research compound.
References
Caloxin 2A1 TFA: A Selective Extracellular Inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The plasma membrane Ca2+-ATPase (PMCA) is a crucial regulator of intracellular calcium homeostasis, making it a compelling target for therapeutic intervention in a variety of diseases. Caloxin 2A1 TFA is a peptide-based inhibitor that selectively targets the extracellular domains of PMCA, offering a unique tool for studying PMCA function and a potential starting point for drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its impact on key signaling pathways.
Introduction
The plasma membrane Ca2+-ATPase (PMCA) is a high-affinity transport protein responsible for ejecting Ca2+ from the cytoplasm to the extracellular space, thereby maintaining low intracellular calcium concentrations.[1] Its activity is essential for proper cellular signaling, and its dysregulation has been implicated in various pathological conditions. This compound is a novel peptide inhibitor of PMCA, distinguished by its extracellular site of action.[1] Unlike many ion pump inhibitors that target intracellular domains, this compound was identified through phage display screening for peptides that bind to the second extracellular domain of PMCA isoform 1b.[1] This unique characteristic makes it a valuable tool for dissecting the role of PMCA in cellular physiology and a potential therapeutic agent with a distinct mechanism of action.
Mechanism of Action
This compound functions as a selective and non-competitive inhibitor of PMCA.[2][3] Its binding to an extracellular domain allosterically inhibits the enzyme's activity. This mode of inhibition means that its effect is not overcome by increasing the intracellular concentrations of Ca2+ or ATP.
Key characteristics of this compound's mechanism of action include:
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Extracellular Binding: It targets the second extracellular loop of PMCA.
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Selective Inhibition: this compound inhibits the Ca2+-Mg2+-ATPase activity of PMCA without affecting other ATPases such as basal Mg2+-ATPase or Na+-K+-ATPase.
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Inhibition of Catalytic Cycle: It has been shown to inhibit the Ca2+-dependent formation of the 140-kDa acid-stable acylphosphate, a key intermediate in the PMCA catalytic cycle.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound and other related caloxins has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against PMCA
| Parameter | Value | Source of PMCA | Reference |
| IC50 | 0.4 ± 0.1 mmol/L | Human erythrocyte leaky ghosts | |
| Ki | 529 µM | Not specified |
Table 2: Comparative Inhibitory Constants (Ki) of Different Caloxins against PMCA Isoforms
| Caloxin | Ki for PMCA1 (µM) | Ki for PMCA2 (µM) | Ki for PMCA3 (µM) | Ki for PMCA4 (µM) | Reference |
| Caloxin 1b1 | 105 ± 11 | 167 ± 67 | 274 ± 40 | 46 ± 5 | |
| Caloxin 1c2 | Not specified | Not specified | Not specified | 2.3 |
Key Signaling Pathways Modulated by PMCA and this compound
PMCA plays a significant role in modulating intracellular signaling cascades by controlling local Ca2+ concentrations. Inhibition of PMCA by this compound can, therefore, have profound effects on these pathways.
PMCA and Endothelial Nitric Oxide Synthase (eNOS) Signaling
PMCA has been shown to interact with and negatively regulate the activity of endothelial nitric oxide synthase (eNOS). By maintaining a low Ca2+ environment in the vicinity of eNOS, PMCA limits its activation. Inhibition of PMCA by this compound can lead to a localized increase in Ca2+, thereby promoting eNOS activity and nitric oxide (NO) production.
PMCA and Calcineurin/NFAT Signaling
The calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a key regulator of gene expression in response to changes in intracellular Ca2+. Calcineurin, a Ca2+-dependent phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes. PMCA can dampen this pathway by reducing cytosolic Ca2+ levels. Inhibition of PMCA with this compound is expected to enhance calcineurin/NFAT signaling by increasing intracellular Ca2+.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Preparation of Human Erythrocyte Leaky Ghosts
This protocol is adapted from methods described for the preparation of erythrocyte ghosts for enzyme assays.
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Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).
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Erythrocyte Isolation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.
-
Washing: Resuspend the packed erythrocytes in 10 volumes of ice-cold 1X Phosphate Buffered Saline (PBS), pH 7.4. Centrifuge at 1,500 x g for 10 minutes at 4°C. Repeat the wash step two more times.
-
Hypotonic Lysis: Resuspend the washed erythrocyte pellet in 30 volumes of ice-cold lysis buffer (5 mM Na2HPO4, pH 7.4). Mix by gentle inversion.
-
Ghost Pelleting: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C in an ultracentrifuge.
-
Washing the Ghosts: Carefully aspirate the supernatant. Resuspend the ghost pellet in fresh, ice-cold lysis buffer. Repeat this washing step until the ghost pellet is white.
-
Final Resuspension: Resuspend the final ghost pellet in an appropriate buffer for the subsequent enzyme assay and determine the protein concentration using a standard method (e.g., BCA assay).
Ca2+-Mg2+-ATPase Activity Assay (Malachite Green Assay)
This protocol is a modification of the malachite green assay for measuring inorganic phosphate release.
-
Reaction Mixture Preparation: Prepare the reaction mixture containing:
-
50 mM HEPES, pH 7.4
-
100 mM KCl
-
2 mM MgCl2
-
1 mM EGTA
-
Varying concentrations of CaCl2 to achieve desired free Ca2+ concentrations
-
Erythrocyte ghost preparation (typically 10-20 µg of protein)
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the Malachite Green Reagent.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance at 620-640 nm using a microplate reader.
-
Calculation: Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate. ATPase activity is expressed as nmol of phosphate released per mg of protein per minute.
Acylphosphate Formation Assay
This assay measures the Ca2+-dependent formation of the phosphorylated intermediate of PMCA.
-
Reaction Mixture: Prepare a reaction mixture containing erythrocyte ghosts, buffer, and this compound as in the ATPase activity assay, but with [γ-32P]ATP.
-
Reaction: Initiate the reaction and incubate for a short period (e.g., 10-30 seconds) at 0-4°C to trap the phosphorylated intermediate.
-
Quenching: Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate the proteins.
-
Washing: Wash the protein pellet with TCA to remove unincorporated [γ-32P]ATP.
-
Solubilization and Electrophoresis: Solubilize the pellet in SDS-PAGE sample buffer and run on an acidic polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the 140-kDa radiolabeled acylphosphate band.
-
Quantification: Quantify the band intensity to determine the effect of this compound on acylphosphate formation.
Clonogenic Survival Assay
This protocol is used to assess the long-term effects of this compound, alone or in combination with radiation, on the reproductive integrity of cancer cells.
-
Cell Seeding: Plate a known number of single cells (e.g., HT1080 or SW872 human soft-tissue sarcoma cell lines) into 6-well plates. The number of cells seeded will depend on the expected survival fraction.
-
Treatment: After allowing the cells to attach overnight, treat them with a vehicle control or a specified concentration of this compound (e.g., 0.5 mmol/L).
-
Irradiation (optional): If investigating radiosensitizing effects, irradiate the cells with a defined dose of ionizing radiation (e.g., 6 Gy) after the addition of this compound.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution (e.g., 3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Culture cells (e.g., airway smooth muscle cells) to a suitable confluency and treat them with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
FITC-Annexin V negative, PI negative cells are viable.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental and logical processes described in this guide.
Conclusion
This compound represents a valuable and selective tool for the investigation of PMCA function. Its extracellular mechanism of action provides a unique advantage for in vitro and in vivo studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting PMCA. Further research into isoform-specific caloxins and their therapeutic potential is warranted and holds promise for the development of novel treatments for a range of diseases.
References
Caloxin 2A1 TFA: A Technical Guide to its Biophysical and Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 TFA is a synthetic peptide that acts as a potent and selective extracellular inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA).[1][2] As an essential regulator of intracellular calcium homeostasis, the PMCA pump actively extrudes Ca2+ from the cytoplasm. By targeting an extracellular domain of this transporter, this compound offers a valuable tool for investigating the physiological and pathological roles of PMCA in various cellular processes. This document provides a comprehensive overview of the biophysical and biochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Biophysical and Biochemical Properties
This compound is a peptide-based inhibitor with specific physicochemical and biological characteristics. These properties are crucial for its application in experimental settings.
General Properties
| Property | Value | Reference |
| Molecular Formula | C66H92F3N19O24 | [1] |
| Molecular Weight | 1592.54 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | 99.89% | |
| Amino Acid Sequence | VSNSNWPSFPSSGGG-NH2 |
Solubility and Storage
| Property | Details | Reference |
| Solubility | DMSO: 100 mg/mL (62.79 mM; requires ultrasonic treatment) H2O: 100 mg/mL (62.79 mM; requires ultrasonic treatment) | |
| Storage | Powder: -80°C for 2 years or -20°C for 1 year. In solvent: -80°C for 6 months or -20°C for 1 month. Solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. |
Biochemical Characteristics
| Characteristic | Description | Reference |
| Target | Plasma Membrane Ca2+-ATPase (PMCA) | |
| Binding Site | Second extracellular domain of PMCA isoform 1b | |
| Mechanism of Action | Allosteric, non-competitive inhibitor with respect to Ca2+, ATP, and calmodulin. It inhibits the conformational changes required during the pump's reaction cycle. | |
| Inhibitory Activity (Caloxin 2a1) | IC50: 0.4 ± 0.1 mmol/L for Ca2+-Mg2+-ATPase activity in human erythrocyte ghosts. Ki: 529 µM for PMCA. | |
| Selectivity | Does not affect basal Mg2+-ATPase or Na+-K+-ATPase. | |
| Biochemical Effect | Inhibits the Ca2+-dependent formation of the 140-kDa acid-stable acylphosphate intermediate in the PMCA catalytic cycle. |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the PMCA, leading to a disruption of intracellular calcium homeostasis. This elevation in cytosolic calcium can trigger various downstream signaling cascades, including apoptosis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
References
The Role of Caloxin 2A1 TFA in Elucidating Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a myriad of cellular processes, from signal transduction and gene expression to proliferation and apoptosis. The precise regulation of intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore paramount for cellular function. The Plasma Membrane Ca²⁺-ATPase (PMCA) is a key regulator of Ca²⁺ homeostasis, actively extruding Ca²⁺ from the cytoplasm. Caloxin 2A1 TFA is a selective peptide inhibitor of PMCA, acting on the extracellular side of the pump. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying calcium homeostasis. We present collated quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its use as a powerful tool in both basic research and drug discovery.
Introduction to this compound
This compound is a synthetic peptide that acts as a specific, extracellular inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA).[1][2] Unlike many other inhibitors of ion pumps, this compound's extracellular site of action makes it a valuable tool for studying the physiological roles of PMCA in intact cells without the need for membrane disruption.[3] It exhibits selectivity for PMCA over other ATPases, such as the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), Na⁺/K⁺-ATPase, and Mg²⁺-ATPase.[4][5] This specificity allows for the targeted investigation of PMCA's contribution to calcium signaling and overall cellular function.
Mechanism of Action
This compound functions as a non-competitive inhibitor of PMCA with respect to Ca²⁺, ATP, and the activator calmodulin. This indicates that it does not bind to the active site of the pump but rather to an allosteric site on one of the extracellular domains of PMCA. By binding to this extracellular site, this compound induces a conformational change in the enzyme that inhibits its pumping activity, leading to a decrease in Ca²⁺ extrusion and a subsequent rise in intracellular Ca²⁺ levels.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and related Caloxins, providing a comparative overview of their inhibitory potency.
Table 1: Inhibitory Potency of this compound against PMCA
| Parameter | Value | Cell System | Reference(s) |
| IC₅₀ | 400 ± 100 µM | Human erythrocyte ghosts | |
| Kᵢ | 529 µM | Not specified |
Table 2: Comparative Inhibitory Potency (Kᵢ) of Different Caloxins against PMCA Isoforms
| Caloxin | PMCA1 (µM) | PMCA2 (µM) | PMCA3 (µM) | PMCA4 (µM) | Reference(s) |
| Caloxin 1b1 | 105 ± 11 | 167 ± 67 | 274 ± 40 | 46 ± 5 |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study calcium homeostasis.
Measurement of PMCA Ca²⁺-Mg²⁺-ATPase Activity
This protocol describes a colorimetric assay to measure the ATPase activity of PMCA in isolated cell membranes. The assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Isolated cell membranes (e.g., erythrocyte ghosts)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM NaN₃ (sodium azide), 1 µM thapsigargin, 1 mM ouabain.
-
ATP solution (100 mM)
-
CaCl₂ solution to achieve desired free Ca²⁺ concentrations
-
Calmodulin (1 µM)
-
Phosphate standard solution
-
Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Prepare the assay buffer containing all components except ATP and CaCl₂.
-
Aliquot the cell membrane suspension into microplate wells.
-
Add this compound to the desired final concentrations to the respective wells. Include a vehicle control.
-
Add CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 10 µM) to stimulate PMCA activity. For basal Mg²⁺-ATPase activity, omit CaCl₂.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 3 mM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the colorimetric reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).
-
Calculate the amount of Pi released using a phosphate standard curve. PMCA activity is determined by subtracting the basal Mg²⁺-ATPase activity from the total Ca²⁺-Mg²⁺-ATPase activity.
Intracellular Calcium Imaging using Fura-2 AM
This protocol details the measurement of changes in [Ca²⁺]i in live cells in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells in the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Introduce this compound into the perfusion solution at the desired concentration.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in [Ca²⁺]i.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, and the minimum fluorescence ratio (Rmin) in a Ca²⁺-free solution containing a chelator (e.g., EGTA).
-
Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Suspension or adherent cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells from adherent cultures) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC fluorescence (FITC channel) indicates phosphatidylserine exposure on the outer leaflet of the plasma membrane (an early apoptotic event).
-
PI fluorescence (PE or a similar channel) indicates loss of membrane integrity (late apoptotic or necrotic cells).
-
Quantify the percentage of live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cells.
-
Signaling Pathways and Experimental Workflows
The inhibition of PMCA by this compound initiates a cascade of intracellular events stemming from the rise in [Ca²⁺]i. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow using this compound.
Conclusion
This compound is a valuable and specific tool for investigating the role of the Plasma Membrane Ca²⁺-ATPase in maintaining calcium homeostasis. Its extracellular mechanism of action allows for the study of PMCA function in intact cellular systems, providing insights into its involvement in a wide range of physiological and pathological processes. The data and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of calcium signaling. Further research into the isoform-specific effects of Caloxin 2A1 and the development of more potent analogs will continue to enhance our understanding of the intricate role of PMCA in cellular health and disease.
References
- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caloxin 2A1 - 1 mg [anaspec.com]
- 4. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Caloxin 2A1 TFA: A Technical Guide to a Novel PMCA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxin 2A1 TFA is a synthetic peptide that has emerged as a significant tool in cellular biology and pharmacology. It functions as a selective, extracellular inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining intracellular calcium homeostasis. By targeting PMCA, this compound offers a unique mechanism to modulate calcium signaling, with profound implications for various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its peptide sequence and physicochemical properties, its mechanism of action, its significance in research and drug development—particularly in oncology—and detailed protocols for key experimental assays.
Peptide Sequence and Physicochemical Properties
This compound is a 15-amino acid peptide with a C-terminal glycinamide. Trifluoroacetic acid (TFA) is a counter-ion used in its synthesis and purification.
Table 1: Peptide Sequence and Physicochemical Properties of this compound
| Property | Value |
| Three-Letter Sequence | H-Val-Ser-Asn-Ser-Asn-Trp-Pro-Ser-Phe-Pro-Ser-Ser-Gly-Gly-Gly-OH |
| One-Letter Sequence | VSNSNWPSFPSSGGG |
| Molecular Formula | C66H92F3N19O24 |
| Molecular Weight | 1592.54 g/mol |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in water and DMSO with the need for ultrasonication[1] |
Mechanism of Action: Allosteric Inhibition of PMCA
This compound exerts its inhibitory effect on the Plasma Membrane Ca2+-ATPase (PMCA) through an allosteric mechanism. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to an extracellular domain of PMCA.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function.
Key characteristics of its mechanism include:
-
Extracellular Action: this compound acts from the outside of the cell, making it a valuable tool for studying the extracellular regulation of PMCA.
-
Non-Competitive Inhibition: Its inhibitory effect is non-competitive with respect to Ca2+, ATP, and calmodulin, the primary intracellular regulators of PMCA activity.[2]
-
Selectivity: this compound is selective for PMCA and does not significantly affect other ATPases, such as the Na+/K+-ATPase or the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[1]
By inhibiting PMCA, this compound effectively blocks the extrusion of Ca2+ from the cell, leading to an elevation of intracellular calcium levels. This disruption of calcium homeostasis is the foundation of its biological effects.
Figure 1. Mechanism of this compound action on PMCA.
Significance in Research and Drug Development
The ability of this compound to selectively modulate intracellular calcium levels has made it a valuable tool in various research areas and a potential candidate for therapeutic development.
Cancer Research: Enhancing Radiosensitivity
A significant area of investigation for this compound is in oncology, particularly in enhancing the efficacy of radiotherapy. Studies have shown that this compound can increase the sensitivity of cancer cells to radiation, a phenomenon known as radiosensitization.
In a notable study, this compound was shown to significantly reduce the clonogenic survival of human soft-tissue sarcoma cell lines, HT1080 and SW872, when used in combination with radiotherapy. The proposed mechanism involves the disruption of calcium signaling pathways that are upregulated in response to radiation, leading to increased cell death.
Table 2: Quantitative Data on this compound in Cancer Research
| Parameter | Cell Lines | Treatment | Result | Reference |
| Clonogenic Survival | HT1080, SW872 | 0.5 mmol/L this compound + 6 Gy radiotherapy | Significantly decreased cell survival fractions | |
| Ca2+-Mg2+-ATPase Inhibition | Human erythrocyte leaky ghosts | 0.4 ± 0.1 mmol/L this compound | 50% inhibition of activity |
The inhibition of PMCA by this compound leads to a sustained increase in intracellular calcium, which can trigger downstream signaling cascades that promote apoptosis and inhibit cell proliferation. This includes the induction of endoplasmic reticulum (ER) stress, as evidenced by the upregulation of the pro-apoptotic protein CHOP.
Figure 2. Signaling pathway of this compound-induced radiosensitization.
Other Potential Applications
The role of calcium signaling in a wide range of cellular processes suggests that this compound could have applications in other fields, including:
-
Cardiovascular Diseases: By modulating calcium levels in vascular smooth muscle and endothelial cells.
-
Neurological Disorders: By influencing neuronal calcium homeostasis, which is often dysregulated in neurodegenerative diseases.
-
Airway Diseases: Studies have shown that this compound can induce apoptosis in airway smooth muscle cells, suggesting a potential role in asthma treatment.
Experimental Protocols
Clonogenic Survival Assay for Radiosensitization
This protocol is adapted from studies investigating the effect of this compound on the radiosensitivity of sarcoma cell lines.
Objective: To determine the effect of this compound on the survival of cancer cells following irradiation.
Materials:
-
HT1080 and SW872 human soft-tissue sarcoma cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Plate HT1080 and SW872 cells in 6-well plates at a density determined to yield approximately 50-150 colonies per well in the control group. Allow cells to attach overnight.
-
Treatment: Treat the cells with 0.5 mmol/L this compound or vehicle control for a predetermined time before irradiation.
-
Irradiation: Irradiate the plates with a single dose of 6 Gy using an X-ray irradiator.
-
Incubation: After irradiation, remove the treatment medium, wash the cells with PBS, and add fresh complete growth medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of the non-irradiated control group.
Figure 3. Workflow for the clonogenic survival assay.
Ca2+-Mg2+-ATPase Activity Assay
This protocol is based on methods used to characterize the inhibitory effect of Caloxin 2A1 on PMCA activity in human erythrocyte ghosts.
Objective: To measure the inhibitory effect of this compound on the activity of PMCA.
Materials:
-
Human erythrocyte leaky ghosts (as a source of PMCA)
-
Assay buffer (e.g., 130 mM KCl, 20 mM HEPES, pH 7.4)
-
ATP
-
CaCl2 and EGTA to buffer free Ca2+ concentrations
-
Calmodulin
-
This compound
-
Malachite green reagent for phosphate detection
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a specific free Ca2+ concentration, an optimal concentration of calmodulin, and the erythrocyte ghost suspension.
-
Pre-incubation: Pre-incubate the reaction mixture with various concentrations of this compound or vehicle control for a defined period at 37°C.
-
Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).
-
Phosphate Detection:
-
Add the malachite green reagent to the reaction mixture.
-
Incubate for color development.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
-
Data Analysis: Calculate the specific activity of the Ca2+-Mg2+-ATPase (e.g., in nmol Pi/mg protein/min) and determine the concentration of this compound that produces 50% inhibition (IC50).
Conclusion
This compound is a powerful and selective tool for the study of PMCA function and calcium signaling. Its ability to inhibit PMCA from the extracellular side provides a unique advantage for dissecting the role of this essential ion pump in various cellular contexts. The growing body of evidence supporting its role in enhancing cancer radiosensitivity highlights its potential as a novel therapeutic agent. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their investigations, paving the way for new discoveries in cellular biology and the development of innovative therapeutic strategies.
References
The Dawn of Caloxins: A Technical Deep Dive into Their Early Development and Core Principles
Abstract
This whitepaper provides a comprehensive technical overview of the foundational studies and early development of caloxins, a novel class of peptide-based allosteric inhibitors of the plasma membrane Ca2+ pump (PMCA). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pioneering methodologies and key experimental findings that established caloxins as valuable tools for studying Ca2+ homeostasis and signaling. This document details the inventive strategies behind their discovery, elucidates their mechanism of action, and presents critical quantitative data in a structured format. Furthermore, it outlines the experimental protocols that were pivotal in their characterization and provides visualizations of the associated biochemical pathways and experimental workflows.
Introduction: The Need for an Extracellular PMCA Inhibitor
The plasma membrane Ca2+ pump (PMCA) is a crucial enzyme responsible for the high-affinity extrusion of Ca2+ from the cytoplasm, playing a vital role in maintaining low intracellular Ca2+ concentrations and shaping Ca2+ signaling events.[1][2] Prior to the development of caloxins, there was a significant lack of specific, extracellularly acting inhibitors for PMCA, akin to how digoxin and ouabain function for the Na+/K+-ATPase.[3][4] This gap in the pharmacological toolkit limited the ability of researchers to probe the physiological and pathophysiological roles of PMCA in various cellular contexts. The invention of caloxins was a direct response to this need, pioneering a new class of inhibitors that target the extracellular domains of PMCA.[5]
The Invention of Caloxins: A Phage Display Approach
The foundational hypothesis behind the creation of caloxins was that the extracellular domains (exdoms) of PMCA could serve as allosteric targets for inhibitory peptides. Researchers leveraged phage display technology to screen vast libraries of random peptides for their ability to bind to specific synthetic peptides corresponding to the sequences of PMCA's exdoms.
Experimental Protocol: Phage Display Screening for Caloxin Discovery
The initial discovery of caloxins, such as caloxin 2a1, involved a multi-step process:
-
Target Preparation: A synthetic peptide corresponding to the amino acid sequence of a specific PMCA exdom (e.g., exdom 2 for caloxin 2a1) was conjugated to a carrier protein like keyhole limpet hemocyanin (KLH).
-
Immobilization: The target-carrier conjugate was immobilized by passive adsorption to the wells of a microtiter plate.
-
Panning: A phage display library, expressing a diverse array of 12-amino acid random peptides on their coat proteins, was introduced to the wells containing the immobilized target.
-
Binding and Elution: Phages displaying peptides with affinity for the target exdom were allowed to bind. Non-binding phages were washed away. The bound phages were then eluted.
-
Amplification: The eluted phages were amplified by infecting a bacterial host, thus enriching the population of phages with binding affinity for the target.
-
Iterative Screening: The panning, elution, and amplification steps were repeated multiple times to progressively select for the highest-affinity binders.
-
Sequencing and Synthesis: The DNA of the selected phages was sequenced to identify the amino acid sequence of the binding peptide. This peptide was then chemically synthesized to create the caloxin.
Mechanism of Action: Allosteric Inhibition of PMCA
Early studies established that caloxins function as allosteric inhibitors of PMCA. This was demonstrated with the first-in-class caloxin, 2a1.
Non-Competitive Inhibition
Experiments using leaky human erythrocyte ghosts, which primarily express the PMCA4 isoform, revealed that caloxin 2a1 inhibits the Ca2+-Mg2+-ATPase activity of PMCA in a manner that is non-competitive with respect to Ca2+, ATP, and calmodulin. This indicates that caloxin 2a1 does not bind to the active site or the calmodulin-binding domain but rather to a distinct, allosteric site on the extracellular face of the enzyme. This binding event induces a conformational change that inhibits the pump's catalytic cycle.
References
- 1. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitors of plasma membrane Ca pumps: Invention and applications of caloxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoroacetate Salt of Caloxin 2A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxin 2A1 is a pioneering synthetic peptide inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a critical enzyme in maintaining intracellular calcium homeostasis. This document provides a comprehensive technical overview of the trifluoroacetate (TFA) salt of Caloxin 2A1, the form in which it is commonly supplied. This guide details its mechanism of action, physicochemical properties, and biological effects, supported by experimental protocols and signaling pathway diagrams to facilitate its application in research and drug development.
Introduction
The plasma membrane Ca2+-ATPase (PMCA) is a vital P-type ATPase responsible for the efflux of Ca2+ from the cytoplasm, playing a crucial role in cellular signaling, proliferation, and apoptosis.[1][2] Dysregulation of PMCA activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. Caloxin 2A1 was one of the first peptide-based inhibitors developed to target the extracellular domains of PMCA, providing a valuable tool to probe the physiological functions of this ion pump.[3] The trifluoroacetate salt of Caloxin 2A1 is a stable and soluble form of the peptide, facilitating its use in a wide range of experimental settings.
Physicochemical Properties
The trifluoroacetate salt of Caloxin 2A1 is a white to off-white solid.[2] Its fundamental properties are summarized in the table below. While specific analytical data such as NMR and mass spectra for the trifluoroacetate salt are not widely published in the public domain, the expected characteristics are based on its chemical composition.
| Property | Value | Reference |
| Amino Acid Sequence | Val-Ser-Asn-Ser-Asn-Trp-Pro-Ser-Phe-Pro-Ser-Ser-Gly-Gly-Gly-NH2 | [2] |
| Molecular Formula | C66H92F3N19O24 | |
| Molecular Weight | 1592.54 g/mol | |
| Solubility | Soluble in water (up to 100 mg/mL with sonication) and DMSO (up to 100 mg/mL with sonication). | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C to -80°C, protected from moisture. |
Mechanism of Action
Caloxin 2A1 functions as a selective, allosteric inhibitor of the plasma membrane Ca2+-ATPase. It exerts its inhibitory effect by binding to an extracellular domain of the PMCA pump, thereby interfering with the conformational changes necessary for Ca2+ translocation across the plasma membrane.
Key features of its mechanism include:
-
Non-competitive Inhibition: Caloxin 2A1 inhibits PMCA activity in a manner that is non-competitive with respect to Ca2+, ATP, and calmodulin, the primary intracellular regulators of the pump.
-
Selectivity: It demonstrates selectivity for PMCA over other ATPases, such as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), Na+/K+-ATPase, and basal Mg2+-ATPase.
-
Inhibition of Acylphosphate Formation: Caloxin 2A1 has been shown to inhibit the Ca2+-dependent formation of the 140-kDa acid-stable acylphosphate intermediate, a key step in the catalytic cycle of P-type ATPases.
The inhibitory kinetics of Caloxin 2A1 have been characterized, with a reported inhibition constant (Ki) of 529 µM for PMCA. It is important to note that newer generations of caloxins have been developed with significantly higher affinity.
Biological Effects
By inhibiting PMCA, Caloxin 2A1 disrupts intracellular Ca2+ homeostasis, leading to an elevation of cytosolic calcium levels. This perturbation of Ca2+ signaling triggers various downstream cellular responses.
-
Induction of Apoptosis: Caloxin 2A1 has been demonstrated to induce apoptosis in airway smooth muscle cells. This effect is a direct consequence of sustained elevated intracellular Ca2+ levels, which can activate calcium-dependent apoptotic pathways.
-
Endothelium-Dependent Relaxation: In vascular tissues, Caloxin 2A1 can cause endothelium-dependent relaxation. This is consistent with the inhibition of PMCA in endothelial cells, leading to changes in nitric oxide signaling.
Experimental Protocols
Solid-Phase Peptide Synthesis of Caloxin 2A1 (VSNSNWPSFPSSGGG-amide)
While a specific, detailed protocol for the synthesis of Caloxin 2A1 is not publicly available, a general protocol based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is provided below. This should be adapted and optimized by researchers experienced in peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling reagent and a base in DMF. Monitor the reaction for completion (e.g., using the Kaiser test).
-
Capping (Optional): Cap any unreacted amino groups using acetic anhydride.
-
Iterative Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Gly, Gly, Ser, Ser, Pro, Phe, Ser, Pro, Trp, Asn, Ser, Asn, Ser, Val).
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain the trifluoroacetate salt.
-
Characterization: Characterize the final product by mass spectrometry and HPLC to confirm purity and identity.
PMCA Activity Assay
This protocol describes a general method to measure PMCA activity in isolated membranes using a coupled enzyme assay, which can be adapted to determine the inhibitory effect of Caloxin 2A1.
Materials:
-
Isolated plasma membranes (e.g., erythrocyte ghosts)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
ATP solution
-
CaCl2 solution (for preparing solutions with known free Ca2+ concentrations)
-
Coupled enzyme system (pyruvate kinase, lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Calmodulin (optional, for maximal PMCA activation)
-
Caloxin 2A1 TFA stock solution
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a microplate well, combine the assay buffer, coupled enzyme system, PEP, and NADH.
-
Add Membranes: Add the isolated plasma membranes to the reaction mixture.
-
Add Caloxin 2A1: For inhibitor wells, add the desired concentration of Caloxin 2A1. For control wells, add the vehicle.
-
Initiate Reaction: Start the reaction by adding ATP and CaCl2 to achieve the desired free Ca2+ concentration. If using calmodulin, it should be added before ATP.
-
Monitor NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by PMCA.
-
Calculate PMCA Activity: Calculate the rate of ATP hydrolysis from the change in absorbance, using the molar extinction coefficient of NADH.
-
Determine Inhibition: Compare the PMCA activity in the presence and absence of Caloxin 2A1 to determine the percent inhibition and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Caloxin 2A1 Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effects of Caloxin 2A1.
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of Caloxin 2A1.
Signaling Pathway of PMCA Inhibition by Caloxin 2A1 Leading to Apoptosis
Inhibition of PMCA by Caloxin 2A1 leads to a sustained increase in intracellular calcium, which can trigger the intrinsic apoptotic pathway. A key mediator in this process is the calcium-dependent protease, calpain.
Caption: PMCA inhibition by Caloxin 2A1 elevates intracellular Ca2+, leading to apoptosis.
Conclusion
The trifluoroacetate salt of Caloxin 2A1 remains a valuable pharmacological tool for studying the physiological and pathological roles of the plasma membrane Ca2+-ATPase. Its ability to selectively inhibit PMCA from the extracellular side allows for the investigation of calcium signaling dynamics in a variety of cell types. While newer, more potent caloxins have since been developed, the foundational understanding gained from studies using Caloxin 2A1 has been instrumental in advancing the field. This technical guide provides researchers with the necessary information to effectively utilize this compound in their experimental designs, contributing to a deeper understanding of the critical role of PMCA in cellular function.
References
Methodological & Application
Application Notes and Protocols for Caloxin 2A1 TFA in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Caloxin 2A1 TFA, a selective extracellular inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), in calcium imaging experiments. This document includes detailed protocols, data presentation guidelines, and visual representations of relevant pathways and workflows to facilitate the study of calcium signaling in various cellular contexts.
Introduction to this compound
This compound is a peptide-based inhibitor that specifically targets the plasma membrane Ca²⁺-ATPase (PMCA) from the extracellular side.[1][2][3] The PMCA is a crucial component of the cellular machinery responsible for maintaining low intracellular calcium concentrations by actively extruding Ca²⁺ from the cell. By inhibiting PMCA, this compound allows researchers to investigate the role of this pump in various physiological processes, including calcium homeostasis, signal transduction, and cellular responses to stimuli.[1][4]
Mechanism of Action: this compound acts as a non-competitive inhibitor with respect to Ca²⁺, ATP, and calmodulin, meaning it does not compete with these molecules for their binding sites on the PMCA. This allosteric inhibition mechanism makes it a valuable tool for studying the specific contribution of PMCA to calcium dynamics without directly interfering with other components of the signaling cascade.
Key Applications in Calcium Imaging
-
Studying Calcium Extrusion Mechanisms: Elucidate the specific role of PMCA in clearing cytosolic calcium following a stimulus.
-
Investigating Calcium Oscillations: Modulate and study the frequency and amplitude of intracellular calcium oscillations, which are critical in many signaling pathways.
-
Elucidating GPCR Signaling: Dissect the contribution of PMCA to the temporal dynamics of G-protein coupled receptor (GPCR)-mediated calcium signals.
-
Drug Screening: In the context of drug development, this compound can be used to understand the involvement of PMCA in the mechanism of action of novel therapeutic compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects in different experimental settings.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (Ca²⁺-Mg²⁺-ATPase activity) | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts | |
| Kᵢ (PMCA) | 529 µM | General PMCA |
Table 2: Exemplary Experimental Concentrations and Effects
| Cell Type | Concentration | Observed Effect | Reference |
| Undifferentiated Pleomorphic Sarcoma (HT1080 and SW872 cells) | 0.5 mmol/L | Significantly reduced clonogenic ability after radiotherapy. | |
| Human Bone Marrow-Derived Mesenchymal Stem Cells | Not specified | Inhibition of spontaneous Ca²⁺ᵢ oscillations. | |
| HEK293 cells expressing extracellular Ca²⁺ sensing receptor | Not specified | Elimination of Ca²⁺ᵢ oscillations upon receptor activation. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water or Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's data sheet for the exact molecular weight of your batch of this compound.
-
To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in high-purity water or DMSO.
-
Note: For aqueous stock solutions, it is recommended to filter-sterilize through a 0.22 µm filter before use.
-
-
Vortex briefly to ensure complete dissolution. If necessary, sonicate the solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Calcium Imaging Protocol using Fura-2 AM and this compound
This protocol describes a general procedure for measuring the effect of PMCA inhibition by this compound on intracellular calcium dynamics using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Fura-2 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and emission detection at ~510 nm)
Protocol:
Step 1: Cell Preparation
-
Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging (typically 60-80%).
-
Allow cells to adhere and recover overnight in a CO₂ incubator at 37°C.
Step 2: Fura-2 AM Loading
-
Prepare a Fura-2 AM loading solution in your imaging buffer (e.g., HBSS). A typical final concentration is 2-5 µM Fura-2 AM. The addition of 0.02% Pluronic F-127 can aid in dye solubilization and loading.
-
Remove the culture medium from the cells and wash once with imaging buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells 2-3 times with fresh imaging buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.
Step 3: Calcium Imaging and this compound Treatment
-
Mount the coverslip or dish onto the microscope stage.
-
Begin imaging, acquiring baseline fluorescence ratios (F340/F380) for a few minutes to establish a stable baseline.
-
To apply this compound, carefully add the desired final concentration of the inhibitor to the imaging buffer. The effective concentration may range from 100 µM to 1 mM, depending on the cell type and experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Continue recording the fluorescence ratio to observe the effect of PMCA inhibition on basal calcium levels and in response to subsequent stimuli.
-
If investigating stimulus-induced calcium changes, apply your agonist or stimulus of interest after a stable effect of this compound is observed.
Step 4: Data Analysis
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm / 380 nm) for each ROI over time.
-
The change in this ratio is proportional to the change in intracellular calcium concentration. The Grynkiewicz equation can be used to convert the ratio to absolute calcium concentrations if calibration is performed.
-
Analyze parameters such as the peak amplitude of the calcium transient, the rate of decay, and the frequency and duration of oscillations.
Diagrams
Signaling Pathway: PMCA in Calcium Homeostasis
Caption: Mechanism of PMCA inhibition by this compound.
Experimental Workflow: Calcium Imaging with this compound
Caption: Workflow for a typical calcium imaging experiment.
Logical Relationship: GPCR Signaling and PMCA
Caption: Role of PMCA in modulating GPCR-mediated calcium signaling.
References
Application of Caloxin 2A1 TFA in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 TFA is a potent and specific extracellular inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations. By blocking PMCA, this compound disrupts intracellular calcium homeostasis, leading to a sustained elevation of cytosolic calcium levels. This disruption of calcium signaling has been shown to trigger programmed cell death, or apoptosis, in various cell types. This application note provides a comprehensive overview of the use of this compound in apoptosis research, including its mechanism of action, experimental protocols, and representative data.
Mechanism of Action
This compound selectively binds to an extracellular domain of PMCA, inhibiting its function of extruding Ca2+ from the cell.[1] This leads to an accumulation of intracellular calcium ([Ca2+]i), a condition known as calcium overload. Elevated [Ca2+]i is a key signaling event that can initiate the intrinsic apoptotic pathway. The sustained high levels of cytosolic calcium promote its uptake into the mitochondria.[2] Mitochondrial calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[3] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.[4] Additionally, high intracellular calcium can activate calpains, a family of calcium-dependent proteases, which can also contribute to the apoptotic cascade.[4]
Applications in Apoptosis Research
This compound serves as a valuable tool for investigating the role of calcium signaling in apoptosis. Its specific mechanism of action allows researchers to dissect the downstream events following PMCA inhibition and subsequent calcium dysregulation. Key applications include:
-
Induction of Apoptosis: this compound can be used to reliably induce apoptosis in a variety of cell lines, providing a model system to study the apoptotic process.
-
Sensitization to Other Apoptotic Stimuli: Studies have shown that this compound can enhance the efficacy of other apoptosis-inducing agents, such as radiotherapy, by lowering the threshold for cell death.
-
Investigation of Calcium-Mediated Apoptotic Pathways: By specifically targeting PMCA, researchers can elucidate the precise signaling cascades that link elevated intracellular calcium to the core apoptotic machinery.
-
Drug Discovery: As dysregulation of calcium homeostasis is implicated in various diseases, including cancer, this compound can be used as a tool in the development of novel therapeutic strategies that target calcium signaling pathways to induce apoptosis in diseased cells.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on apoptosis and cell viability in different cell lines.
Table 1: Induction of Apoptosis in Human Soft Tissue Sarcoma Cell Lines (HT1080 and SW872)
| Cell Line | Treatment | Concentration (mM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| HT1080 | Vehicle Control | - | 48 | 5.2 ± 1.1 |
| This compound | 0.5 | 48 | 28.7 ± 3.5 | |
| SW872 | Vehicle Control | - | 48 | 4.8 ± 0.9 |
| This compound | 0.5 | 48 | 25.4 ± 2.8 |
Table 2: Effect of this compound on the Viability of Airway Smooth Muscle Cells (ASMCs)
| Treatment | Concentration (mM) | Incubation Time (hours) | % Cell Viability (MTT Assay) |
| Vehicle Control | - | 24 | 100 |
| This compound | 0.1 | 24 | 85.3 ± 4.2 |
| 0.25 | 24 | 68.1 ± 5.1 | |
| 0.5 | 24 | 45.7 ± 3.9 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes a general procedure for inducing apoptosis in cultured mammalian cells using this compound. Optimal concentrations and incubation times should be determined empirically for each cell line.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HT1080, SW872)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach approximately 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mM. Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 mM).
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound to the cells. For the vehicle control, add medium containing the same concentration of the solvent used for the stock solution.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, harvest the cells for downstream analysis of apoptosis.
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the use of Annexin V-FITC and PI staining to quantify the percentage of apoptotic and necrotic cells by flow cytometry.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Experimental workflow for apoptosis assessment.
Logical Relationship of this compound Action
Caption: Logical flow of this compound-induced apoptosis.
References
Application Notes and Protocols for Caloxin 2A1 TFA in Radiosensitivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 TFA is a potent and specific extracellular inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial pump for maintaining intracellular calcium homeostasis.[1][2] Emerging research highlights the pivotal role of calcium signaling in the cellular response to ionizing radiation.[3] Dysregulation of calcium homeostasis can impact a variety of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis, all of which are central to determining a cancer cell's sensitivity to radiotherapy.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate and potentially enhance radiosensitivity in cancer cell lines. The provided data and protocols are based on studies conducted on human soft tissue sarcoma cell lines, HT1080 and SW872.
Mechanism of Action
This compound exerts its biological effects by binding to the extracellular domain of PMCA, thereby inhibiting its function of extruding Ca2+ from the cytoplasm. This inhibition leads to a disruption of intracellular calcium homeostasis, resulting in elevated cytoplasmic Ca2+ levels. This altered calcium signaling can, in turn, influence downstream pathways that modulate the cellular response to radiation-induced DNA damage, ultimately leading to increased radiosensitivity.
Data Presentation
The following tables summarize the quantitative data from clonogenic survival assays performed on human soft tissue sarcoma cell lines, HT1080 and SW872. The cells were treated with this compound (0.5 mmol/L) alone, 6 Gy of ionizing radiation alone, or a combination of both. The results are normalized to untreated control cells.
Table 1: Clonogenic Survival of HT1080 Cells
| Treatment Group | Normalized Clonogenic Survival (%) |
| Vehicle Control | 100 |
| This compound (0.5 mmol/L) | ~80 |
| 6 Gy Radiation | ~40 |
| This compound (0.5 mmol/L) + 6 Gy Radiation | ~20 |
Table 2: Clonogenic Survival of SW872 Cells
| Treatment Group | Normalized Clonogenic Survival (%) |
| Vehicle Control | 100 |
| This compound (0.5 mmol/L) | ~90 |
| 6 Gy Radiation | ~50 |
| This compound (0.5 mmol/L) + 6 Gy Radiation | ~25 |
Experimental Protocols
This section provides a detailed protocol for a clonogenic survival assay to assess the radiosensitizing effects of this compound on cancer cells, based on the methodology used for HT1080 and SW872 cells.
Materials:
-
Cancer cell lines (e.g., HT1080, SW872)
-
Complete cell culture medium (e.g., Eagle's Minimal Essential Medium for HT1080, DMEM/F-12 for SW872)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (MedchemExpress, #HY-P3278A or equivalent)
-
Sterile, nuclease-free water for reconstitution
-
6-well cell culture plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Maintain cancer cell lines in their recommended complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the appropriate number of cells into 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 colonies per well in the untreated control group after the incubation period.
-
Allow cells to attach and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water.
-
Two hours prior to irradiation, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 mmol/L) or vehicle control (sterile water).
-
-
Irradiation:
-
Expose the cells to a single dose of ionizing radiation (e.g., 6 Gy) using a calibrated X-ray irradiator.
-
Control plates (no radiation) should be handled in the same manner but not exposed to radiation.
-
-
Colony Formation:
-
After irradiation, return the plates to the incubator and culture for 10-14 days to allow for colony formation. The medium can be changed every 3-4 days if necessary.
-
-
Staining and Quantification:
-
After the incubation period, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.
-
Aspirate the methanol and add 1 mL of 0.5% crystal violet solution to each well.
-
Stain for 15-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for each treatment group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = PE of treated cells / PE of control cells.
-
Normalize the results to the vehicle-treated, non-irradiated control group.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced radiosensitization.
Experimental Workflow
Caption: Experimental workflow for the clonogenic survival assay.
References
- 1. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signaling and cell cycle: Progression or death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Various Aspects of Calcium Signaling in the Regulation of Apoptosis, Autophagy, Cell Proliferation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Caloxin 2A1 TFA stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 is a peptide-based inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell.[1][2][3] As a trifluoroacetate (TFA) salt, Caloxin 2A1 TFA is provided as a lyophilized powder. Proper preparation of stock and working solutions is critical to ensure the stability, solubility, and activity of the peptide for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro research applications.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 1592.54 g/mol |
| Appearance | White to off-white solid |
| Solubility (in vitro) | H₂O: 100 mg/mL (62.79 mM) (requires sonication) |
| DMSO: 100 mg/mL (62.79 mM) (requires sonication) | |
| Storage (Lyophilized) | -80°C for 2 years; -20°C for 1 year (sealed, away from moisture) |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (in solvent) |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for peptides and is suitable for most cell-based assays when diluted to a final concentration of ≤0.1%.[4][5]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:
Volume (μL) = (Mass of peptide (mg) / 1592.54 g/mol ) * 100,000
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Gently vortex the vial to mix. To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Preparation of a 1 mM Stock Solution in Sterile Water
For experiments where DMSO may interfere, a stock solution can be prepared in sterile water. It is important to note that sonication is required for complete dissolution in water.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate and Centrifuge: Follow steps 1 and 2 from the DMSO stock solution protocol.
-
Calculate Solvent Volume: To prepare a 1 mM stock solution, calculate the required volume of sterile water:
Volume (μL) = (Mass of peptide (mg) / 1592.54 g/mol ) * 1,000,000
-
Reconstitution: Add the calculated volume of sterile water to the vial.
-
Dissolution: Gently vortex the vial. Sonicate in a water bath for 10-15 minutes to facilitate complete dissolution. The solution should be clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired experimental buffer or cell culture medium to achieve the final working concentration.
-
DMSO Concentration: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the assay is not cytotoxic. A final concentration of 0.1% DMSO is generally considered safe for most cell lines.
-
Use Immediately: It is recommended to use the prepared working solutions immediately. Do not store diluted working solutions for extended periods.
Visualizations
The following diagrams illustrate the mechanism of action of Caloxin 2A1 and a general workflow for its application in cell-based assays.
References
- 1. jpt.com [jpt.com]
- 2. Inhibition of Plasma Membrane Calcium Pump Influences Intracellular Calcium Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Caloxin 2A1 TFA: In Vivo Applications and Delivery Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Caloxin 2A1 TFA is a potent and specific peptide inhibitor of the plasma membrane Ca2+-ATPase (PMCA), an essential ion pump responsible for maintaining low intracellular calcium concentrations. By binding to the extracellular domain of PMCA, this compound allosterically inhibits its function, leading to an increase in intracellular calcium levels. This modulation of calcium homeostasis makes this compound a valuable tool for investigating the role of PMCA in various physiological and pathological processes. Its in vivo applications are an emerging area of research, with a primary focus on oncology.
The trifluoroacetate (TFA) salt form of Caloxin 2A1 ensures improved solubility and stability for research applications. While extensive in vivo data is still being gathered, preliminary studies have highlighted its potential in sensitizing drug-resistant cancer cells to conventional therapies. The mechanism of action involves the disruption of calcium signaling pathways that cancer cells exploit for survival and resistance.
Key In Vivo Application:
-
Oncology: Overcoming drug resistance in cancer. Studies have shown that inhibition of PMCA by a caloxin, in combination with standard anticancer drugs, can lead to significant tumor regression in preclinical models of drug-resistant cancers. This suggests a promising strategy for treating refractory tumors.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo application of a PMCA inhibitor identified as "caloxin" in a cancer xenograft model. It is important to note that while the study provides a strong proof-of-concept, specific formulation and dosing details for this compound were not explicitly detailed. The protocol provided below is a representative methodology based on this study and general practices for peptide administration in vivo.
| Parameter | Value | Animal Model | Application | Reference |
| Cell Lines for Xenograft | MDA-MB-231, MCF-7, YUMC-C1, YUMC-C2, YUMC-P1 | BALB/c nude and NOD/Shi-scid, IL-2Rγ KOJic (NOG) mice | Patient-Derived Drug-Resistant Cancer | [2] |
| Tumor Cell Inoculum | 1.0 x 10^6 (ATCC lines) or 4.5 x 10^6 (Patient-derived) cells/mouse | 6-week-old female mice | Subcutaneous Xenograft Model | [2] |
| Reported Outcome | Significant tumor shrinkage with co-administration | Mouse Xenograft Model | Reversal of Drug Resistance | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo studies.
Caption: Mechanism of this compound Inhibition of PMCA.
Caption: Workflow for In Vivo Xenograft Studies.
Experimental Protocols
The following are representative protocols for the in vivo application of this compound based on published research and common laboratory practices.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, to create a 25 mg/mL stock solution, add the appropriate volume of DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
-
Working Solution Formulation (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model of Drug-Resistant Cancer
Animal Model:
-
6-week-old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
Procedure:
-
Cell Culture and Implantation:
-
Culture patient-derived or established drug-resistant cancer cell lines under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1.0 x 10^6 to 4.5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume (e.g., using the formula: (Length x Width²) / 2).
-
-
Treatment Administration:
-
Once tumors have reached the desired size, randomize the mice into treatment groups (e.g., Vehicle control, Anti-cancer drug alone, this compound alone, Combination of Anti-cancer drug and this compound).
-
Administer the prepared this compound solution via a suitable route (e.g., intraperitoneal or intravenous injection). The exact dosage and frequency will need to be optimized for the specific model and peptide batch, but a starting point could be in the range of 1-10 mg/kg.
-
Administer the anti-cancer drug according to its established protocol.
-
Continue treatment for a predetermined period (e.g., 2-4 weeks).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform downstream analyses such as immunohistochemistry for markers of apoptosis and proliferation, or Western blotting to assess signaling pathways.
-
Ethical Considerations:
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Appropriate measures should be taken to minimize animal suffering.
References
Caloxin 2A1 TFA: Application and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 TFA is a synthetic peptide that acts as a specific, extracellular inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA). PMCA is a crucial enzyme responsible for the ejection of Ca2+ from the cytoplasm, playing a vital role in maintaining intracellular calcium homeostasis.[1][2][3] Unlike other Ca2+ pump inhibitors, this compound targets an extracellular domain of PMCA, making it a valuable tool for studying the enzyme's function in intact cells and for the development of novel therapeutics targeting calcium signaling pathways.[4] Its mechanism of action is non-competitive with respect to Ca2+, ATP, and calmodulin. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify novel modulators of PMCA activity.
Mechanism of Action
This compound selectively inhibits the PMCA pump, leading to a decrease in the extrusion of intracellular calcium. This inhibition results in a slower decay of transient increases in cytoplasmic calcium concentration following cellular stimulation. By targeting an extracellular domain, this compound can be used in live-cell assays without the need for membrane permeabilization. It has been shown to be selective for PMCA over other ATPases, such as Mg2+-ATPase and Na+-K+-ATPase.
Data Presentation
The following table summarizes the available quantitative data for Caloxin 2A1. It is important to note that these values may vary depending on the specific experimental conditions, including the isoform of PMCA, cell type, and assay format.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.4 ± 0.1 mmol/L | PMCA in human erythrocyte ghosts | |
| Ki | 529 µM | PMCA | |
| Solubility | ≥ 2.5 mg/mL (1.57 mM) | In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Purity | 99.89% |
Signaling Pathway
The diagram below illustrates the central role of PMCA in maintaining calcium homeostasis and its inhibition by this compound. PMCA actively extrudes Ca2+ from the cell, a process that is blocked by this compound, leading to an accumulation of intracellular Ca2+. This elevated Ca2+ can then influence various downstream signaling pathways.
Caption: PMCA inhibition by this compound.
Experimental Protocols
Two primary types of HTS assays can be employed to screen for modulators of PMCA activity using this compound as a reference compound: a biochemical-based ADP accumulation assay and a cell-based calcium flux assay.
Biochemical HTS Assay: TR-FRET ADP Accumulation Assay
This assay directly measures the enzymatic activity of isolated PMCA by quantifying the production of ADP.
Experimental Workflow:
Caption: Workflow for a biochemical HTS assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, and 0.05% C12E10).
-
PMCA Preparation: Isolate membrane fractions containing PMCA from a suitable source (e.g., human erythrocytes or cells overexpressing a specific PMCA isoform).
-
This compound Stock: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
ATP/Ca2+ Solution: Prepare a solution containing ATP and a buffered Ca2+ concentration.
-
TR-FRET Reagents: Use a commercially available ADP detection kit (e.g., HTRF® Transcreener® ADP).
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of PMCA membrane preparation into each well of a low-volume 384-well plate.
-
Add 50 nL of test compounds or this compound (as a positive control for inhibition) at various concentrations. For negative controls, add DMSO.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP/Ca2+ solution.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and detect the accumulated ADP by adding 10 µL of the TR-FRET detection mix.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (e.g., a known PMCA inhibitor like this compound) and negative (DMSO) controls.
-
Determine the IC50 values for active compounds.
-
Assess the quality of the assay by calculating the Z'-factor. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.
-
Cell-Based HTS Assay: Calcium Flux Assay
This assay indirectly measures PMCA activity by monitoring the clearance of intracellular calcium following a stimulus. Inhibition of PMCA will result in a prolonged calcium signal.
Experimental Workflow:
Caption: Workflow for a cell-based HTS assay.
Methodology:
-
Reagent Preparation:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or a cell line endogenously expressing the PMCA isoform of interest) in appropriate growth medium.
-
Calcium Indicator Dye: Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
This compound Stock: Prepare a concentrated stock solution in an appropriate solvent.
-
Stimulus: Prepare a solution of an agonist that induces a robust and reproducible calcium transient in the chosen cell line (e.g., ATP, carbachol, or thapsigargin).
-
-
Assay Procedure (384-well format):
-
Seed cells into a 384-well, black-walled, clear-bottom plate and grow to confluence.
-
Remove the growth medium and load the cells with the calcium indicator dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add test compounds or this compound (as a positive control).
-
Incubate for a predetermined time.
-
Place the plate in a kinetic plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the stimulus to all wells simultaneously using the instrument's fluidics.
-
Record the fluorescence signal over time to monitor the rise and subsequent decay of the intracellular calcium concentration.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the rate of calcium clearance (decay of the fluorescence signal).
-
Calculate the effect of each compound on the decay rate compared to controls. PMCA inhibitors will slow the decay rate.
-
Determine the EC50 values for active compounds.
-
Calculate the Z'-factor to assess assay quality.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of PMCA function and for the discovery of novel modulators of this important ion pump. The protocols outlined in this document provide a starting point for the development of robust and reliable high-throughput screening assays. Researchers should optimize these protocols for their specific cell lines, PMCA isoforms, and instrumentation to ensure high-quality, reproducible data. The use of this compound as a reference inhibitor will be critical for assay validation and for characterizing the mechanism of action of newly identified hits.
References
- 1. Optimisation and validation of a high throughput screening compatible assay to identify inhibitors of the plasma membrane calcium ATPase pump--a novel therapeutic target for contraception and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. A nonadherent cell-based HTS assay for N-type calcium channel using calcium 3 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies Using Caloxin 2A1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 TFA is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Plasma Membrane Ca²⁺-ATPase (PMCA). As a selective, extracellularly acting peptide inhibitor of PMCA, this compound allows for the targeted modulation of cellular calcium extrusion, making it particularly useful in the field of electrophysiology.[1][2][3] These application notes provide detailed protocols and supporting data for utilizing this compound in electrophysiological studies to elucidate the contribution of PMCA to cellular excitability, intracellular signaling, and ion channel function.
The PMCA is a crucial component of the cellular machinery that maintains low intracellular calcium concentrations.[3] By actively pumping Ca²⁺ out of the cell, it plays a key role in shaping the spatial and temporal dynamics of intracellular calcium signals. Inhibition of PMCA with this compound can lead to alterations in membrane potential, modulation of Ca²⁺-activated ion channels, and changes in neuronal firing patterns, providing insights into the intricate interplay between calcium homeostasis and cellular electrophysiology.
Mechanism of Action
This compound is a peptide inhibitor that specifically targets an extracellular domain of the PMCA.[3] Its mechanism of action is non-competitive with respect to the intracellular ligands Ca²⁺, ATP, and calmodulin. This extracellular site of action is a key advantage, as it allows for the inhibition of PMCA without disrupting the intracellular environment through pipette dialysis during whole-cell patch-clamp recordings. This compound has been shown to be selective for PMCA, with no significant effects on other ATPases such as the Na⁺/K⁺-ATPase or the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).
Data Presentation
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Species/Tissue | Assay | Reference |
| Kᵢ | 529 µM | Human Erythrocyte Ghosts | Ca²⁺-Mg²⁺-ATPase activity | |
| Effective Concentration | 0.5 mmol/L | Human Soft Tissue Sarcoma Cells | Clonogenic Survival Assay |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₆H₉₂F₃N₁₉O₂₄ |
| Molecular Weight | 1592.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO (up to 100 mg/mL with sonication) |
| Storage | Store powder at -20°C or -80°C, protected from moisture. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. |
Note: The trifluoroacetate (TFA) salt form may have slightly different molecular weight and solubility properties compared to the free peptide.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate the Effect of this compound on Neuronal Afterhyperpolarization
This protocol describes how to use whole-cell current-clamp recordings to measure changes in the afterhyperpolarization (AHP) of cultured sensory neurons following the application of this compound. Inhibition of PMCA is expected to prolong the elevation of intracellular calcium following action potentials, leading to a larger and longer-lasting AHP mediated by Ca²⁺-activated potassium channels.
Materials:
-
Cells: Primary culture of dorsal root ganglion (DRG) neurons.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP, 0.2 EGTA. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: 10 mM in sterile water.
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate dissociated DRG neurons on coverslips and culture for 24-48 hours.
-
Recording Setup: Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 2 mL/min).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette and apply positive pressure.
-
Once in proximity to the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Current-Clamp Recording:
-
Switch the amplifier to current-clamp mode.
-
Inject a series of depolarizing current steps to elicit action potentials and record the subsequent AHP. A typical stimulus would be a train of 5-10 action potentials at 50 Hz.
-
Establish a stable baseline recording of the AHP for at least 5 minutes.
-
-
Application of this compound:
-
Prepare the working concentration of this compound (e.g., 500 µM) in the external solution.
-
Switch the perfusion to the this compound-containing solution.
-
Continue to elicit and record action potentials and AHPs every minute to observe the time course of the effect.
-
-
Data Analysis:
-
Measure the amplitude and duration of the slow AHP before and after the application of this compound.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Protocol 2: Measuring Changes in Intracellular Calcium Concentration ([Ca²⁺]i) in Response to this compound
This protocol combines whole-cell patch-clamp with simultaneous intracellular calcium imaging to directly measure the effect of this compound on calcium extrusion.
Materials:
-
Cells: Cultured hippocampal neurons or other suitable cell line.
-
External and Internal Solutions: As described in Protocol 1.
-
Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM for ratiometric imaging) to be included in the internal solution.
-
This compound Stock Solution: 10 mM in sterile water.
-
Combined patch-clamp and fluorescence imaging setup: An inverted microscope equipped with a fluorescence light source, appropriate filters, and a sensitive camera, integrated with the patch-clamp rig.
Procedure:
-
Cell Loading (if using AM-ester dyes): Incubate the cells with the calcium indicator dye according to the manufacturer's instructions before starting the electrophysiological recording. Alternatively, include a membrane-impermeant form of the dye in the patch pipette internal solution.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording as described in Protocol 1.
-
Baseline [Ca²⁺]i and Depolarization-Induced Transients:
-
Record the baseline fluorescence intensity, which corresponds to the resting [Ca²⁺]i.
-
Apply a depolarizing stimulus (e.g., a train of voltage steps in voltage-clamp or current injections in current-clamp) to elicit a transient increase in [Ca²⁺]i.
-
Record the decay kinetics of the calcium transient as it returns to baseline. This decay phase is largely mediated by calcium extrusion and sequestration mechanisms, including the PMCA.
-
Establish a stable baseline of both electrical activity and calcium transients.
-
-
Application of this compound:
-
Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 500 µM).
-
-
Monitoring [Ca²⁺]i Changes:
-
Observe any changes in the baseline [Ca²⁺]i. Inhibition of PMCA may lead to a gradual increase in resting calcium levels.
-
Elicit further depolarization-induced calcium transients and record their decay kinetics. A slowing of the decay rate would indicate inhibition of calcium extrusion by the PMCA.
-
-
Data Analysis:
-
Quantify the change in baseline fluorescence.
-
Measure the time constant (τ) of the decay of the calcium transients before and after this compound application by fitting the decay phase to an exponential function.
-
Compare the decay time constants to assess the effect of PMCA inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway showing this compound inhibiting PMCA.
Caption: Experimental workflow for electrophysiological studies.
Caption: Logical relationship of this compound's effects.
References
Troubleshooting & Optimization
Troubleshooting Caloxin 2A1 TFA solubility and precipitation issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for Caloxin 2A1 TFA, focusing on solubility and precipitation issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Caloxin 2A1 is a synthetic peptide inhibitor of the plasma membrane Ca2+/Mg2+-ATPase (PMCA)[1][2][3]. Its sequence is L-valyl-L-seryl-L-asparaginyl-L-seryl-L-asparaginyl-L-tryptophyl-L-prolyl-L-seryl-L-phenylalanyl-L-prolyl-L-seryl-L-serylglycylglycyl-glycinamide (VSNSNWPSFPSSGGG-NH2)[1][2]. It is typically supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in reverse-phase HPLC. The TFA salt form can sometimes influence the peptide's solubility and biological activity.
Q2: My lyophilized this compound powder won't dissolve. What should I do?
Difficulty in dissolving lyophilized peptides is a common issue. Before attempting solubilization, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture, which can affect the stability and solubility of the peptide. The approach to dissolution depends on the chosen solvent. A stepwise strategy is recommended, starting with less harsh solvents.
Q3: What is the recommended solvent for this compound?
There is no single universal solvent for all peptides. For this compound, different suppliers provide varying solubility data, which suggests that the optimal solvent can depend on the desired final concentration and the specifics of the downstream assay. A summary of reported solubilities is provided in the table below. It is always recommended to test the solubility of a small aliquot of the peptide before dissolving the entire sample.
Q4: I observed precipitation when diluting my this compound stock solution in my aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous buffer is a common problem, especially when the stock solution is prepared in a high concentration of organic solvent like DMSO. To mitigate this, it is recommended to add the concentrated peptide stock solution dropwise into the gently vortexing or stirring aqueous buffer. This slow dilution prevents localized high concentrations of the peptide, which can lead to aggregation and precipitation.
Q5: Could the TFA counter-ion be affecting my experimental results?
Yes, residual TFA from the synthesis and purification process can have biological effects in sensitive assays, such as cell-based studies. TFA can alter the pH of unbuffered solutions and may directly impact cell viability or other cellular functions. If you observe unexpected or inconsistent results, it is worth considering the potential influence of TFA. For sensitive applications, exchanging the TFA counter-ion for a more biocompatible one, like acetate or hydrochloride (HCl), is recommended.
Quantitative Data Summary
The solubility of this compound can vary. The following table summarizes the available data from various suppliers. Note that the use of sonication or gentle heating can aid dissolution.
| Solvent System | Reported Solubility | Supplier/Source | Notes |
| Water | ~1 mg/mL | Cayman Chemical | Storing the aqueous solution for more than one day is not recommended. |
| Water | 100 mg/mL | MedchemExpress, GlpBio | Requires sonication to achieve this concentration. |
| DMSO | 100 mg/mL | MedchemExpress, GlpBio | Requires sonication. Note that DMSO can be hygroscopic. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | MedchemExpress | A complex vehicle for in vivo or in vitro studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | MedchemExpress | An alternative vehicle using a cyclodextrin to improve solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | MedchemExpress | A lipid-based vehicle. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of this compound
This protocol follows a stepwise approach, starting with the most common and biocompatible solvents.
-
Preparation : Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Step 1: Sterile Water : Attempt to dissolve the peptide in sterile, distilled water. Based on supplier data, a concentration of at least 1 mg/mL should be achievable. If higher concentrations are needed, gentle sonication in an ultrasonic bath may be required.
-
Step 2: Aqueous Acid (for basic peptides) : If the peptide does not fully dissolve in water, and given that its sequence contains basic residues, adding a small amount of dilute acid may help. Try dissolving in 0.1% acetic acid in sterile water.
-
Step 3: Organic Solvents : For higher concentrations or if aqueous solutions fail, use a minimal amount of 100% DMSO to dissolve the peptide first. Ensure the DMSO is of high purity and preferably newly opened to avoid issues with water absorption. Once the peptide is fully dissolved in DMSO, slowly add this stock solution dropwise to your aqueous experimental buffer with constant, gentle stirring to reach the final desired concentration. The final concentration of DMSO should be kept as low as possible for biological assays, typically below 0.5%.
Protocol 2: TFA Counter-ion Exchange to Hydrochloride (HCl) Salt
This method is for researchers who suspect TFA is interfering with their experiments and wish to exchange it for the more biologically inert chloride ion.
-
Dissolution : Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification : Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM. Let the solution stand at room temperature for at least one minute.
-
First Lyophilization : Rapidly freeze the solution using liquid nitrogen or a dry ice/ethanol bath. Lyophilize the sample overnight until all the liquid is removed.
-
Repetition : To ensure complete exchange, it is recommended to repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.
-
Final Product : The resulting lyophilized powder will be the peptide hydrochloride salt. Reconstitute this powder in your desired buffer for your experiments.
Visualizations
Logical Relationship: Troubleshooting Workflow
Caption: Stepwise workflow for troubleshooting this compound solubility issues.
Signaling Pathway: Caloxin 2A1 Inhibition of PMCA
Caption: Caloxin 2A1 inhibits the plasma membrane Ca²⁺-ATPase (PMCA).
References
Potential off-target effects of Caloxin 2A1 TFA in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Caloxin 2A1 TFA in experimental settings. The information is presented in a question-and-answer format to directly address specific issues users might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations by actively pumping Ca2+ out of the cell.[1][2][3] It acts via a non-competitive mechanism with respect to Ca2+, ATP, and calmodulin, binding to an extracellular domain of the PMCA.[3] This binding inhibits the conformational changes required for the pump's reaction cycle.[3]
Q2: What is the known selectivity profile of this compound?
This compound has been shown to be selective for PMCA over several other ATPases. Specifically, it does not inhibit:
-
Basal Mg2+-ATPase
-
Na+-K+-ATPase
-
Sarcoplasmic reticulum Ca2+-Mg2+-ATPase (SERCA)
However, a comprehensive screening of this compound against a broad panel of other ATPases, ion channels, and transporters is not extensively documented in publicly available literature. Therefore, researchers should consider the possibility of off-target effects in their specific experimental models.
Q3: What are the potential consequences of off-target effects of this compound?
If this compound interacts with unintended targets, it could lead to misinterpretation of experimental results. Potential consequences include:
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Alterations in signaling pathways unrelated to PMCA inhibition.
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Changes in cell viability, proliferation, or other cellular functions due to off-target interactions.
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Confounding variables in in vivo studies, affecting physiological responses.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cellular signaling pathways not directly linked to Ca2+ homeostasis. | This compound may be interacting with other membrane receptors or signaling proteins. | Perform a counterscreening assay against a panel of relevant receptors and kinases. Use a structurally unrelated PMCA inhibitor as a control. |
| Cellular phenotype is inconsistent with known effects of PMCA inhibition. | The observed phenotype may be a result of this compound binding to an unknown off-target protein. | Employ a cellular thermal shift assay (CETSA) to identify direct binding partners of this compound in your cell model. |
| Inconsistent results between different cell types. | The expression levels of the off-target protein may vary between cell types, leading to differential effects. | Characterize the expression profile of potential off-target candidates in the cell types being used. |
| Observed effect is not rescued by overexpression of the intended target (PMCA). | This strongly suggests an off-target effect, as increasing the concentration of the primary target should mitigate the inhibitor's effect if it were on-target. | Investigate alternative molecular targets using techniques like affinity chromatography with immobilized this compound followed by mass spectrometry. |
Quantitative Data Summary
Currently, specific quantitative data for off-target binding of this compound is limited in the public domain. The available information focuses on its selectivity over other ATPases.
| Target | Interaction | IC50 / Ki | Reference |
| Plasma Membrane Ca2+-ATPase (PMCA) | Inhibition | 50% inhibition at 0.4 mM | |
| Basal Mg2+-ATPase | No Inhibition | Not Applicable | |
| Na+-K+-ATPase | No Inhibition | Not Applicable | |
| Sarcoplasmic Reticulum Ca2+-Mg2+-ATPase (SERCA) | No Inhibition | Not Applicable |
Researchers are encouraged to determine the IC50 of this compound for PMCA inhibition in their specific experimental system to establish a baseline for on-target activity.
Experimental Protocols
Protocol 1: Validating On-Target PMCA Inhibition
This protocol outlines a method to confirm that the observed effects of this compound are due to the inhibition of PMCA.
Objective: To demonstrate that the effects of this compound can be rescued by overexpression of PMCA.
Methodology:
-
Cell Line Preparation:
-
Create two stable cell lines: one overexpressing the specific PMCA isoform present in your cells of interest (e.g., PMCA1-4) and a control cell line with an empty vector.
-
-
Treatment:
-
Treat both cell lines with a range of this compound concentrations.
-
-
Functional Assay:
-
Measure a downstream effect of PMCA inhibition, such as changes in intracellular Ca2+ concentration upon stimulation, using a fluorescent Ca2+ indicator (e.g., Fura-2).
-
-
Data Analysis:
-
Compare the dose-response curves for this compound in both cell lines. A rightward shift in the dose-response curve for the PMCA-overexpressing cell line would indicate that the effect of the inhibitor is being competitively antagonized by the increased target concentration, confirming on-target activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful technique to identify the direct binding targets of a compound in a cellular context.
Objective: To identify proteins that are thermally stabilized upon binding to this compound, indicating a direct interaction.
Methodology:
-
Cell Treatment:
-
Treat intact cells with either vehicle control or this compound.
-
-
Thermal Challenge:
-
Heat the cell lysates to a range of temperatures. Target proteins that are bound to a ligand (this compound) will exhibit increased thermal stability and will not denature and precipitate until higher temperatures.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting for specific candidate off-targets or by mass spectrometry for an unbiased, proteome-wide analysis.
-
-
Data Analysis:
-
A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Caloxin 2A1 TFA stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Caloxin 2A1 TFA. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide-based inhibitor of the plasma membrane Ca2+-ATPase (PMCA).[1][2] It acts as an extracellular inhibitor, meaning it does not need to enter the cell to exert its effect. The PMCA is a crucial enzyme responsible for pumping calcium ions (Ca2+) out of the cell, thereby maintaining low intracellular calcium concentrations.[3][4] By inhibiting the PMCA, this compound disrupts this process, leading to an increase in intracellular calcium levels. This modulation of calcium homeostasis can influence various cellular processes, including signaling pathways, proliferation, and apoptosis.[2] this compound is specific for the PMCA and does not significantly affect other ATPases like the Na+/K+-ATPase or the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. Both the lyophilized powder and stock solutions require specific temperature and handling procedures.
| Form | Storage Temperature | Duration | Storage Conditions |
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture and light. |
| -80°C | 2 years | Sealed, away from moisture and light. | |
| Stock Solution | -20°C | 1 month | In a suitable solvent, sealed, protected from light. |
| -80°C | 6 months | In a suitable solvent, sealed, protected from light. |
Q3: How should I prepare stock and working solutions of this compound?
Proper preparation of stock and working solutions is critical for experimental success. Due to its peptide nature, this compound has specific solubility characteristics.
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent.
| Solvent | Maximum Solubility | Notes |
| DMSO | 100 mg/mL (62.79 mM) | Use freshly opened, anhydrous DMSO as it is hygroscopic. Ultrasonic treatment may be needed to aid dissolution. |
| Water | 100 mg/mL (62.79 mM) | Ultrasonic treatment is required for dissolution. If using water, it is recommended to filter-sterilize the working solution. |
Protocol for Reconstituting Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Vortex briefly to mix. If the peptide does not fully dissolve, sonication or gentle warming (to 37°C) can be applied.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Working Solution Preparation
For in vivo and in vitro experiments, the stock solution needs to be further diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is highly recommended to prepare the working solution fresh on the day of the experiment.
Example In Vivo Formulation: For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
Start with the required volume of the this compound stock solution in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final volume and mix until a clear solution is obtained.
The solubility in this vehicle is ≥ 2.5 mg/mL (1.57 mM).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | - Improper solvent used.- Solvent is not anhydrous (e.g., old DMSO).- Concentration is too high. | - Use freshly opened, anhydrous DMSO.- Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.- Prepare a new stock solution at a lower concentration. |
| Compound Precipitation in Working Solution | - Poor solubility in aqueous buffer.- The final concentration of the organic solvent (e.g., DMSO) is too low. | - Increase the percentage of the organic solvent in the final working solution if the experimental system allows.- Use a different buffer system.- Prepare the working solution immediately before use. |
| Inconsistent or No Biological Effect | - Degradation of the peptide due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Presence of trifluoroacetic acid (TFA) from synthesis interfering with the assay. | - Ensure proper storage conditions are maintained.- Aliquot stock solutions to minimize freeze-thaw cycles.- For sensitive cell-based assays, consider using a TFA-free grade of the peptide if available, or perform a buffer exchange. |
| Variability in Experimental Results | - Inaccurate pipetting of viscous stock solutions (e.g., DMSO).- Endotoxin contamination. | - Use positive displacement pipettes for viscous liquids.- Ensure all reagents and labware are endotoxin-free, especially for immunological assays. |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Plasma Membrane Ca2+ ATPase and the Plasma Membrane Sodium Calcium Exchanger Cooperate in the Regulation of Cell Calcium - PMC [pmc.ncbi.nlm.nih.gov]
How to design negative control experiments for Caloxin 2A1 TFA
Technical Support Center: Caloxin 2A1 TFA
A Guide to Designing Robust Negative Control Experiments
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you design rigorous and effective negative control experiments.
Fictional Context: this compound is a synthetic peptide inhibitor of Apoptosis-Regulating Kinase 1 (ARK1) . ARK1 is a critical upstream kinase in a pro-apoptotic signaling pathway. Inhibition of ARK1 by this compound is expected to reduce downstream caspase-3 activity and protect cells from apoptotic stimuli.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a negative control in my this compound experiment?
A negative control is essential to demonstrate that the observed biological effect (e.g., decreased apoptosis) is specifically due to the inhibitory action of this compound on its target (ARK1) and not due to other factors. These factors can include the solvent used to dissolve the peptide, the introduction of a peptide itself, or other off-target effects.[1][2][3]
Q2: What are the most critical negative controls to include when working with this compound?
For a peptide inhibitor like this compound, two negative controls are considered essential:
-
Vehicle Control: This control consists of the solvent used to dissolve the this compound peptide (e.g., DMSO, PBS).[1][2] It is crucial for ensuring that the solvent itself does not influence the experimental outcome.
-
Scrambled Peptide Control: This is a peptide with the same amino acid composition as this compound, but with the sequence randomized. This control is vital for demonstrating that the specific sequence of this compound is responsible for its biological activity, rather than non-specific effects related to the peptide's charge, hydrophobicity, or amino acid composition.
Q3: What is Trifluoroacetate (TFA) and can it affect my experiment?
TFA is a counter-ion often present from the peptide synthesis and purification process. At high concentrations, residual TFA can be cytotoxic or otherwise interfere with cellular assays, potentially leading to experimental variability or false results. If you observe unexpected effects even in your scrambled peptide control, consider using a TFA-free grade of peptide or performing a salt exchange procedure.
Q4: How do I choose the concentration for my scrambled peptide control?
The scrambled peptide control should be used at the exact same molar concentration as your active this compound peptide. This ensures a direct comparison and helps to isolate the effects of the peptide sequence itself.
Troubleshooting Guide
Q: My this compound-treated cells show the same level of apoptosis as my vehicle control. What's wrong?
A: This suggests that this compound is not having the expected inhibitory effect. Consider the following possibilities:
-
Peptide Degradation: Improper storage may have led to the degradation of the peptide. Peptides should be stored at -20°C or lower and protected from light. Avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: Double-check your calculations and dilution steps to ensure you are using the intended final concentration of this compound.
-
Experimental Timing: The timing of treatment and induction of apoptosis is critical. You may need to optimize the incubation time to see an effect.
-
Cell Health: Ensure your cells are healthy and not over-passaged, as this can affect their response to stimuli and inhibitors.
Q: Both my this compound and my scrambled peptide control are reducing apoptosis. How do I interpret this?
A: This result indicates that the observed effect is likely not specific to the sequence of this compound.
-
Non-Specific Peptide Effects: The amino acid composition, charge, or hydrophobicity of the peptide backbone may be causing a non-specific biological response.
-
Contamination: Peptides can sometimes be contaminated with endotoxins, which can trigger immune responses or other cellular effects. Using endotoxin-free reagents and peptides is recommended.
-
High Concentration: The concentration of the peptide used may be too high, leading to off-target effects. Consider performing a dose-response curve to find the optimal concentration.
Q: I'm observing high background apoptosis in my untreated (negative control) cells. What should I do?
A: High background in your negative control can mask the effects of your treatments.
-
Cell Culture Conditions: Check for issues with your cell culture, such as mycoplasma contamination, nutrient depletion in the media, or over-confluency, all of which can induce stress and apoptosis.
-
Reagent Quality: Ensure all your reagents, including media and serum, are of high quality and not expired.
-
Handling Stress: Minimize stress to cells during handling, such as extended exposure to room temperature or harsh pipetting.
Experimental Protocols
Protocol 1: Vehicle Control for this compound in a Caspase-3 Activity Assay
This protocol assumes this compound is dissolved in DMSO.
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a "Vehicle Control" solution consisting of the same concentration of DMSO in cell culture media as will be used for the final dilution of this compound.
-
Prepare your apoptosis-inducing agent (e.g., staurosporine) at the desired concentration.
-
-
Treatment:
-
Test Group: Treat cells with the desired final concentration of this compound.
-
Vehicle Control Group: Treat cells with the vehicle control solution.
-
Untreated Control Group: Add only fresh cell culture media.
-
-
Incubation: Incubate the plate for the optimized pre-treatment time (e.g., 1-2 hours).
-
Induction of Apoptosis: Add the apoptosis-inducing agent to all wells except the untreated control group.
-
Caspase-3 Assay: After the appropriate incubation time (e.g., 3-6 hours), measure caspase-3 activity using a colorimetric or fluorometric assay kit, following the manufacturer's instructions. This typically involves lysing the cells and adding a caspase-3 substrate like DEVD-pNA.
Protocol 2: Scrambled Peptide Control Experiment
This protocol should be run in parallel with the experiment described above.
-
Reagent Preparation:
-
In addition to the this compound and vehicle solutions, prepare a stock solution of the scrambled control peptide in the same solvent (DMSO) and at the same concentration as the this compound stock.
-
-
Treatment Groups:
-
Test Group: this compound.
-
Vehicle Control Group: Vehicle (e.g., DMSO in media).
-
Scrambled Peptide Control Group: Treat cells with the scrambled peptide at the same final molar concentration as this compound.
-
Untreated Control Group: Media only.
-
Positive Control Group: Apoptosis-inducing agent + Vehicle.
-
-
Procedure: Follow steps 4-6 from Protocol 1 for all treatment groups.
Data Presentation: Expected Results
The table below shows hypothetical results from a caspase-3 activity assay, demonstrating the importance of proper controls.
| Treatment Group | Description | Expected Caspase-3 Activity (Relative Fluorescence Units - RFU) | Interpretation |
| Untreated Control | Cells in media only. | 1,000 | Baseline level of apoptosis. |
| Vehicle Control + Inducer | Cells treated with DMSO and an apoptosis inducer. | 8,000 | Maximum induced apoptosis; shows the vehicle has no protective effect. |
| This compound + Inducer | Cells treated with the active peptide and inducer. | 2,500 | The peptide specifically inhibits the apoptotic pathway. |
| Scrambled Peptide + Inducer | Cells treated with the scrambled peptide and inducer. | 7,800 | The protective effect is sequence-specific, as the scrambled version is inactive. |
Visualization of Concepts
Signaling Pathway
Caption: Hypothetical signaling pathway for ARK1-mediated apoptosis.
Experimental Workflow
Caption: Workflow for designing negative control experiments for this compound.
References
Caloxin 2A1 TFA interference with fluorescent dyes or indicators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Caloxin 2A1 TFA with fluorescent dyes and indicators. This information is intended for researchers, scientists, and drug development professionals using this compound in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a peptide-based inhibitor of the plasma membrane Ca2+-ATPase (PMCA).[1][2] Its amino acid sequence is VSNSNWPSFPSSGGG-NH2.[1] By inhibiting PMCA, this compound blocks the extrusion of Ca2+ from the cell, leading to an increase in intracellular calcium concentration.[3] This makes it a valuable tool for studying calcium signaling pathways.
Q2: Can this compound interfere with my fluorescence-based assays?
While there is no direct study on the interference of this compound with fluorescent dyes, its chemical composition suggests a potential for interference through two primary mechanisms:
-
Intrinsic Fluorescence and Quenching by the Peptide: The Caloxin 2A1 peptide contains a tryptophan residue. Tryptophan is an intrinsically fluorescent amino acid. The peptide itself may exhibit autofluorescence, or its fluorescence could be quenched or altered upon interaction with other molecules.
-
Interference from the Trifluoroacetate (TFA) Counter-ion: Caloxin 2A1 is supplied as a TFA salt. Trifluoroacetic acid (TFA) and related compounds have been shown to quench the fluorescence of molecules like tryptophan and naphthalene.[4] Furthermore, solutions of tryptophan-containing proteins in TFA can develop a green fluorescence.
Q3: What types of fluorescent dyes are most likely to be affected?
Any fluorescent dye with spectral overlap with the potential autofluorescence of the Caloxin 2A1 peptide or that is susceptible to quenching by TFA could be affected. This is particularly relevant for assays monitoring intracellular calcium, such as those using:
-
Fura-2
-
Fluo-4
-
Indo-1
Given that this compound modulates intracellular calcium levels, its use in conjunction with these dyes is common, making it crucial to assess for potential interference.
Q4: How can I determine if this compound is interfering with my assay?
A series of control experiments are essential. The workflow below outlines a systematic approach to identify potential interference.
Caption: A logical workflow to systematically test for interference from this compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when using this compound in fluorescence-based assays.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in the absence of cells | This compound may be autofluorescent at the excitation/emission wavelengths of your dye. | 1. Perform a spectral scan of this compound in your assay buffer to determine its excitation and emission maxima. 2. If there is spectral overlap, consider using a fluorescent dye with a different spectral profile (e.g., a red-shifted dye). 3. Always subtract the background fluorescence of a this compound solution (without the dye) from your experimental readings. |
| Decreased fluorescence signal (quenching) upon addition of this compound | The TFA counter-ion or the peptide itself may be quenching the fluorescence of your indicator. | 1. Run a control experiment to quantify the extent of quenching (see protocol below). 2. If quenching is significant, you may need to mathematically correct your data. 3. Consider dialysis of the this compound to exchange the TFA counter-ion for a non-quenching one, such as chloride. Consult with a biochemist for the appropriate protocol. |
| Unexpected shift in the emission or excitation spectrum of the dye | This compound may be interacting with the fluorescent dye, altering its photophysical properties. | 1. Perform a spectral scan of your fluorescent dye in the presence and absence of this compound. 2. If a significant spectral shift is observed, your current dye may not be suitable for use with this compound. Consider alternative dyes. |
| Noisy or unstable fluorescence signal | This compound may be precipitating out of solution, causing light scatter. | 1. Ensure that this compound is fully dissolved in the appropriate solvent before adding it to your assay buffer. 2. Visually inspect the solution for any signs of precipitation. 3. Consider using a different buffer or adjusting the pH to improve solubility. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To determine if this compound exhibits fluorescence at the excitation and emission wavelengths used for your primary fluorescent dye.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your experiment)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer, covering the concentration range you plan to use in your experiment.
-
Prepare a "buffer alone" control.
-
Set the fluorometer to the excitation and emission wavelengths of your primary fluorescent dye (e.g., for Fluo-4, excitation ~488 nm, emission ~520 nm).
-
Measure the fluorescence intensity of the buffer alone and each this compound dilution.
-
Plot the fluorescence intensity against the concentration of this compound.
Interpretation: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at these wavelengths. This background fluorescence should be subtracted from your experimental measurements.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of your indicator dye.
Materials:
-
This compound
-
Your fluorescent dye (e.g., Fluo-4, AM)
-
Assay buffer
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiments.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the fluorescent dye solution to a set of wells.
-
To these wells, add the different concentrations of this compound. Include a control with only the fluorescent dye and buffer.
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Incubate for a period similar to your experimental conditions.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity of the dye as a function of the this compound concentration.
Interpretation: A concentration-dependent decrease in fluorescence intensity suggests that this compound is quenching your dye.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound leading to increased intracellular calcium.
Caption: A typical workflow for a fluorescence-based calcium assay using this compound.
References
Addressing variability in cellular response to Caloxin 2A1 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cellular response to Caloxin 2A1 TFA.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of this compound between different cell lines. What could be the primary reason for this variability?
A1: The most likely reason for this variability is the differential expression of Plasma Membrane Ca2+-ATPase (PMCA) isoforms and their splice variants across different cell types. There are four main PMCA genes (PMCA1-4) and over 25 splice variants, each with unique kinetic properties and regulatory mechanisms.[1][2][3][4] PMCA1 and PMCA4 are ubiquitously expressed, while PMCA2 and PMCA3 are more restricted, primarily to the nervous system.[1] The specific PMCA isoform profile of your cell lines will significantly influence their sensitivity to this compound. We recommend performing qPCR or Western blotting to characterize the PMCA isoform expression in your experimental models.
Q2: Our experiments with this compound show poor reproducibility even within the same cell line. What experimental factors should we investigate?
A2: Several factors can contribute to poor reproducibility. Here are some key areas to troubleshoot:
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Peptide Stability and Degradation: this compound is a peptide and may be susceptible to degradation by proteases present in the cell culture medium, especially if serum is used. Consider reducing serum concentration or using a serum-free medium if your cells can tolerate it. Performing a time-course experiment and analyzing the peptide integrity by HPLC-MS can help determine its stability in your specific setup.
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Solubility Issues: Ensure that this compound is completely dissolved. Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous culture medium. To avoid this, you can perform a serial dilution of the stock solution in DMSO before adding it to the medium.
-
TFA Counter-ion Effects: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion. At high concentrations, TFA can be cytotoxic and may affect cell growth and behavior, leading to inconsistent results. If possible, obtain this compound with a different counter-ion or perform a counter-ion exchange.
-
Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can impact the cellular response. Standardize these parameters across all experiments.
Q3: We are concerned about potential off-target effects of this compound. What is known about its specificity?
A3: this compound is known to be a selective inhibitor of PMCA. Studies have shown that it does not affect the activity of other major ion pumps like basal Mg2+-ATPase or Na+-K+-ATPase. However, as with any inhibitor, off-target effects cannot be completely ruled out, especially at high concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell type and assay.
Q4: How does the cellular metabolic state influence the effects of this compound?
A4: The activity of PMCA is dependent on ATP. Therefore, the metabolic state of the cells, which determines ATP availability, can modulate the consequences of PMCA inhibition. Cells under metabolic stress with depleted ATP levels may show a more pronounced effect upon PMCA inhibition, leading to a cytotoxic Ca2+ overload. It is advisable to ensure a consistent metabolic state of your cells during experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Concentration of this compound
| Parameter | Cell/System Type | Value | Reference |
| IC50 (Ca2+-Mg2+-ATPase activity) | Human erythrocyte ghosts | 0.4 ± 0.1 mmol/L | |
| Effective Concentration | Human soft tissue sarcoma cells (HT1080, SW872) | 0.5 mmol/L |
Table 2: Physicochemical and Storage Information for this compound
| Property | Details |
| Molecular Weight | 1592.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | H₂O: 100 mg/mL (requires sonication) DMSO: 100 mg/mL (requires sonication) |
| Storage (Powder) | -80°C for 2 years; -20°C for 1 year |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: General Protocol for Treating Cultured Cells with this compound
-
Reconstitution of this compound:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. Use sonication if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by serially diluting the stock in a small volume of DMSO before diluting into the final volume of pre-warmed cell culture medium to achieve the desired final concentrations. This helps to prevent precipitation.
-
Include a vehicle control (DMSO alone) at the same final concentration used in the treatment groups.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration of the experiment.
-
-
Endpoint Analysis:
-
After the incubation period, proceed with your planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), protein analysis (Western blot), or gene expression analysis (qPCR).
-
Protocol 2: Measuring PMCA Activity
This protocol provides a general outline for measuring Ca2+-Mg2+-ATPase activity in cell lysates or membrane fractions.
-
Preparation of Membrane Fractions:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer and mechanical homogenization (e.g., Dounce homogenizer).
-
Centrifuge the lysate at a low speed to remove nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
ATPase Activity Assay:
-
The assay measures the liberation of inorganic phosphate (Pi) from ATP.
-
Prepare a reaction buffer containing CaCl₂, MgCl₂, ATP, and other necessary components.
-
Add the membrane preparation to the reaction buffer with and without this compound at various concentrations.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the amount of released Pi using a colorimetric method (e.g., malachite green assay).
-
The difference in Pi released in the presence and absence of Ca2+ represents the Ca2+-dependent ATPase activity.
-
Visualizations
References
Validation & Comparative
Validating PMCA Inhibition by Caloxin 2A1 TFA: A Comparative In Vitro Guide
This guide provides a comprehensive comparison of Caloxin 2A1 TFA, a peptide inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), with other alternatives. It includes detailed experimental protocols and quantitative data to assist researchers, scientists, and drug development professionals in validating PMCA inhibition in vitro.
The Plasma Membrane Ca²⁺-ATPase is a crucial transport protein in eukaryotic cells, responsible for ejecting calcium (Ca²⁺) from the cytoplasm into the extracellular space. This action is vital for maintaining low intracellular Ca²⁺ concentrations and modulating Ca²⁺ signaling pathways. Given PMCA's role in various physiological processes, its specific inhibition is a key area of research. This compound has emerged as a selective, extracellular inhibitor of PMCA, making it a valuable tool for studying the pump's function.[1][2]
Comparative Analysis of PMCA Inhibitors
This compound belongs to a class of peptide-based inhibitors known as caloxins, which were developed to target the extracellular domains of PMCA.[2][3] Unlike many small molecule inhibitors, caloxins offer higher specificity for PMCA over other ATPases.[1] The following table compares this compound with other caloxins and common non-peptide inhibitors.
| Inhibitor | Type | Selectivity / Target | Potency (IC₅₀ or Kᵢ) | Mechanism of Action |
| This compound | Peptide | Selective for PMCA over other ATPases (e.g., Na⁺-K⁺-ATPase, SERCA) | Kᵢ: ~529 µMIC₅₀: 400 ± 100 µM | Allosteric, non-competitive with Ca²⁺, ATP, and calmodulin. |
| Caloxin 1b1 | Peptide | Isoform-preferential: PMCA4 > PMCA1 > PMCA2 > PMCA3 | Kᵢ: 46 ± 5 µM (for PMCA4) | Allosteric, targets extracellular domain 1. |
| Caloxin 1c2 | Peptide | Highly selective for PMCA4 over PMCA1, 2, and 3. | Kᵢ: 2.3 µM (for PMCA4) | Allosteric, targets extracellular domain 1. |
| Carboxyeosin | Small Molecule (fluorescein derivative) | Non-specific PMCA inhibitor. | ~0.2 µM (varies with conditions) | Competitive with ATP. |
| Aurintricarboxylic Acid (ATA) | Small Molecule | PMCA4 inhibitor. | IC₅₀: ~634 µM (anti-malarial context) | Not specified. |
| Resveratrol | Small Molecule (polyphenol) | PMCA4 inhibitor. | IC₅₀: ~0.231 µM (anti-malarial context) | Not specified. |
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor, meaning it binds to a site on the PMCA protein distinct from the active site where Ca²⁺, ATP, or the activator calmodulin bind. This was demonstrated in studies using human erythrocyte ghosts, which primarily express the PMCA4 isoform. The inhibitory effect of Caloxin 2A1 was shown to be non-competitive with respect to these ligands, indicating that it does not directly block their binding but rather induces a conformational change that reduces the pump's activity. It specifically targets an extracellular domain of the pump, allowing it to act from outside the cell.
Figure 1. PMCA's role in Ca²⁺ efflux and inhibition by this compound.
Experimental Protocols for In Vitro Validation
To validate the inhibitory activity of this compound, a Ca²⁺-ATPase activity assay is commonly performed. The following protocol describes a coupled enzyme assay using a microsomal membrane preparation from cells overexpressing a specific PMCA isoform. This method is highly sensitive and suitable for spectrophotometric measurements.
Principle
The assay quantifies PMCA activity by measuring the rate of ATP hydrolysis. The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a reaction coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored as a reduction in absorbance at 340 nm.
Figure 2. Principle of the coupled enzyme assay for PMCA activity.
Materials
-
Membrane Preparation: Microsomes from HEK293 or other suitable cells overexpressing the target PMCA isoform. Human erythrocyte "leaky" ghosts can also be used.
-
Coupled Enzyme Reaction Mix (2x): 100 mM HEPES-Tris (pH 7.4), 320 mM KCl, 4 mM MgCl₂, 10 mM NaN₃ (to inhibit mitochondrial ATPases), 2 mM ATP, 2 mM phosphoenolpyruvate, 1.2 mM NADH, ~20 U/ml pyruvate kinase, ~20 U/ml lactate dehydrogenase.
-
Activation Solution: Buffered Ca²⁺ solution (e.g., with EGTA to clamp free Ca²⁺ at a desired concentration like 4 µM) and calmodulin (5 µg).
-
Inhibitor Stock: this compound dissolved in an appropriate solvent (e.g., water).
-
Instrumentation: Temperature-controlled microplate reader or spectrophotometer capable of reading absorbance at 340 nm.
Procedure
-
Prepare Reactions: In a 96-well plate, add the required volume of inhibitor (this compound) or vehicle control to triplicate wells.
-
Add Membranes: Add the microsomal membrane preparation (e.g., 5-10 µg of protein) to each well.
-
Start the Reaction: Initiate the reaction by adding the coupled enzyme reaction mix to each well. The total volume should be brought to the final desired volume with ultrapure water.
-
Equilibration: Incubate the plate for 5-10 minutes at 37°C to establish a baseline rate of basal ATPase activity.
-
Activation: Add the Ca²⁺/calmodulin activation solution to all wells except the negative controls to stimulate PMCA-specific activity.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (slope of absorbance vs. time) before and after the addition of the Ca²⁺/calmodulin solution.
-
The difference between the stimulated rate and the basal rate represents the PMCA-specific activity.
-
Plot the percent inhibition of PMCA activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 3. Experimental workflow for the PMCA inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Caloxin 2A1 TFA versus other caloxin variants (e.g., 1b1, 1c2)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caloxin 2A1 TFA and other key caloxin variants, namely Caloxin 1b1 and Caloxin 1c2. The information presented is supported by experimental data to aid in the selection of the most suitable variant for specific research applications.
Caloxins are a class of peptide-based inhibitors that target the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations. By inhibiting PMCA, caloxins can modulate various calcium-dependent signaling pathways. This guide focuses on the evolution of these inhibitors, from the initial Caloxin 2A1 to the more potent and selective variants, Caloxin 1b1 and 1c2.
Performance Comparison of Caloxin Variants
The development of caloxin variants has led to significant improvements in both affinity and selectivity for PMCA isoforms. Caloxin 1b1 was developed from Caloxin 2a1 and demonstrates a higher affinity for PMCA4. Further mutagenesis of Caloxin 1b1 resulted in Caloxin 1c2, which exhibits a substantially increased affinity and selectivity for PMCA4.
| Variant | Target PMCA Isoform | Ki (Inhibition Constant) for PMCA4 (μM) | Ki (Inhibition Constant) for PMCA1 (μM) | Ki (Inhibition Constant) for PMCA2 (μM) | Ki (Inhibition Constant) for PMCA3 (μM) |
| This compound | General PMCA | ~500 | - | - | - |
| Caloxin 1b1 | PMCA4 (moderate selectivity) | 46 ± 5 | 105 ± 11 | 167 ± 67 | 274 ± 40 |
| Caloxin 1c2 | PMCA4 (high selectivity) | 2.3 ± 0.3 | 21 ± 6 | 40 ± 10 | 67 ± 8 |
Signaling Pathway Inhibition by Caloxins
Caloxins exert their effects by disrupting the normal function of the Plasma Membrane Ca2+-ATPase (PMCA), a key regulator of intracellular calcium homeostasis. The following diagram illustrates the signaling pathway affected by caloxin intervention.
Experimental Workflow for Evaluating Caloxin Performance
The following diagram outlines a typical experimental workflow for assessing the inhibitory activity of caloxin variants on PMCA.
Key Experimental Protocols
Preparation of Leaky Human Erythrocyte Ghosts
This protocol is foundational for obtaining a membrane preparation enriched in PMCA, primarily the PMCA4 isoform.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin)
-
Isotonic saline solution (0.9% NaCl)
-
Hypotonic lysis buffer (5 mM Tris-HCl, pH 7.4)
-
Resealing buffer (130 mM KCl, 20 mM Tris-HCl, pH 7.4)
-
Centrifuge and centrifuge tubes
Procedure:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with 10 volumes of ice-cold isotonic saline, centrifuging at 1,000 x g for 10 minutes after each wash.
-
To induce hemolysis, rapidly resuspend the washed erythrocyte pellet in 40 volumes of ice-cold hypotonic lysis buffer.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts.
-
Wash the ghosts repeatedly with the hypotonic lysis buffer until the supernatant is clear and colorless, indicating the removal of hemoglobin.
-
Resuspend the final ghost pellet in the resealing buffer to create "leaky" ghosts that are permeable to ATP and ions.
-
Determine the protein concentration of the ghost preparation using a standard protein assay (e.g., Bradford or BCA).
Measurement of Ca2+-Mg2+-ATPase Activity Inhibition
This assay quantifies the inhibitory effect of caloxin variants on the enzymatic activity of PMCA.
Materials:
-
Leaky erythrocyte ghost preparation
-
Assay buffer (120 mM KCl, 30 mM HEPES, 3 mM MgCl2, 1 mM EGTA, pH 7.4)
-
CaCl2 solution to achieve desired free Ca2+ concentrations
-
ATP solution (e.g., 3 mM)
-
Caloxin variants (2A1 TFA, 1b1, 1c2) at various concentrations
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a specific concentration of free Ca2+ (e.g., 10 µM).
-
Add the leaky erythrocyte ghost preparation (typically 10-20 µg of protein) to the wells of a microplate.
-
Add varying concentrations of the caloxin variants to the wells. Include a control with no caloxin.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the caloxins to bind to the PMCA.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a reagent that also allows for the colorimetric detection of the released inorganic phosphate (Pi).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of Pi released is proportional to the Ca2+-Mg2+-ATPase activity.
-
Calculate the percentage of inhibition for each caloxin concentration relative to the control.
-
Determine the inhibitory constant (Ki) by fitting the concentration-response data to an appropriate inhibition model.
Illuminating On-Target Activity: A Comparative Guide to Biochemical Assays for Caloxin 2A1 TFA
For researchers, scientists, and drug development professionals navigating the intricate landscape of ion channel modulation, confirming the on-target activity of novel inhibitors is a critical step. This guide provides a comprehensive comparison of biochemical assays to validate the efficacy and selectivity of Caloxin 2A1 TFA, a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), against other known PMCA inhibitors.
This compound has emerged as a valuable tool for investigating the physiological roles of PMCA, a key regulator of intracellular calcium homeostasis.[1] Its extracellular mode of action offers a distinct advantage in studying cellular processes without disrupting the intracellular environment. This guide delves into the experimental methodologies required to confirm its on-target activity and presents a comparative analysis with other commercially available PMCA inhibitors.
Comparative Analysis of PMCA Inhibitors
The following table summarizes the inhibitory constants (Ki) of this compound and its more potent derivatives, alongside other commonly used PMCA inhibitors. This quantitative data, gathered from various studies, facilitates an objective comparison of their potencies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different research groups.
| Inhibitor | Target(s) | Ki (Inhibition Constant) | Selectivity |
| This compound | PMCA | ~529 µM[2] | Selective for PMCA over SERCA, Na+/K+-ATPase, and Mg2+-ATPase[1][3] |
| Caloxin 1b1 | PMCA4 > PMCA1, PMCA2, PMCA3 | 46 ± 5 µM (for PMCA4)[3] | ~2-6 fold selective for PMCA4 over other isoforms |
| Caloxin 1c2 | PMCA4 >> PMCA1, PMCA2, PMCA3 | 2.3 ± 0.3 µM (for PMCA4) | >10-fold selective for PMCA4 over other isoforms |
| Carboxyeosin | P-type ATPases (including PMCA and SERCA) | µM range | Non-selective |
| Aurintricarboxylic Acid (ATA) | PMCA4 | Nanomolar to low micromolar range | Reported to be a specific PMCA4 inhibitor |
Experimental Protocols for On-Target Validation
To rigorously confirm the on-target activity of this compound, two primary biochemical assays are recommended: the Ca2+-Mg2+-ATPase activity assay and the acylphosphate formation assay. These assays directly measure the enzymatic function of PMCA.
Ca2+-Mg2+-ATPase Activity Assay using Erythrocyte Ghosts
This assay quantifies the rate of ATP hydrolysis by PMCA, which is dependent on the presence of both Ca2+ and Mg2+. Human erythrocyte ghosts are an excellent native source of PMCA, predominantly expressing the PMCA4 isoform. The release of inorganic phosphate (Pi) from ATP is measured colorimetrically using the Malachite Green assay.
Materials:
-
Fresh human blood
-
Hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 120 mM KCl, 30 mM HEPES, 3 mM MgCl2, 1 mM EGTA, pH 7.4)
-
CaCl2 solution
-
ATP solution
-
This compound and other inhibitors
-
Malachite Green reagent
-
Phosphate standard solution
-
Microplate reader
Protocol:
-
Preparation of Erythrocyte Ghosts:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Wash the red blood cells by centrifugation and resuspension in an isotonic saline solution.
-
Induce hypotonic lysis by resuspending the packed red blood cells in a cold hypotonic lysis buffer.
-
Wash the resulting erythrocyte ghosts repeatedly with the wash buffer until they are white, indicating the removal of hemoglobin.
-
Resuspend the final ghost pellet in the assay buffer.
-
-
ATPase Reaction:
-
Set up reactions in a 96-well plate. Each reaction should contain erythrocyte ghosts, assay buffer with a specific free Ca2+ concentration (established using a Ca2+-EGTA buffer system), and the desired concentration of this compound or other inhibitors.
-
Include control wells with no inhibitor and wells to measure basal Mg2+-ATPase activity (no added Ca2+).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-3 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
-
Phosphate Detection:
-
Allow color to develop according to the Malachite Green reagent manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Determine the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.
-
Calculate the specific Ca2+-Mg2+-ATPase activity by subtracting the basal Mg2+-ATPase activity from the total ATPase activity and normalizing to the amount of protein.
-
-
Data Analysis:
-
Plot the percentage of inhibition of Ca2+-Mg2+-ATPase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Acylphosphate Formation Assay
This assay provides further evidence of on-target activity by measuring the formation of the phosphorylated intermediate of the PMCA catalytic cycle. This is a more direct measure of the pump's reaction mechanism.
Materials:
-
Erythrocyte ghosts (prepared as described above)
-
Assay buffer (similar to the ATPase assay)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine erythrocyte ghosts, assay buffer with a defined free Ca2+ concentration, and the desired concentration of this compound or other inhibitors.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of high-specific-activity [γ-³²P]ATP.
-
Allow the reaction to proceed for a very short time (seconds to a minute) at 37°C to capture the transient phosphorylated intermediate.
-
-
Quenching and Precipitation:
-
Stop the reaction by adding ice-cold TCA to precipitate the protein.
-
Incubate on ice to ensure complete precipitation.
-
-
Washing and Quantification:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Carefully aspirate the supernatant containing unincorporated [γ-³²P]ATP.
-
Wash the pellet multiple times with cold TCA solution to remove any remaining unincorporated radioactivity.
-
Dissolve the final protein pellet in a suitable solvent (e.g., a strong base or solubilizing agent).
-
Add scintillation fluid to the dissolved pellet and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity incorporated into the protein is proportional to the amount of acylphosphate formed.
-
Compare the radioactivity in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition of acylphosphate formation.
-
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the PMCA signaling pathway, the workflow for the Ca2+-Mg2+-ATPase activity assay, and the logical relationship of inhibitor comparison.
Caption: Signaling pathway of PMCA and the inhibitory action of this compound.
Caption: Experimental workflow for the Ca2+-Mg2+-ATPase activity assay.
Caption: Logical relationship for comparing PMCA inhibitors using biochemical assays.
By employing these detailed biochemical assays and leveraging the comparative data, researchers can confidently validate the on-target activity of this compound and make informed decisions when selecting the most appropriate PMCA inhibitor for their specific experimental needs. This rigorous approach is fundamental to advancing our understanding of the critical role of PMCA in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PMCA Inhibitors: Caloxin 2A1 TFA vs. Lanthanum Chloride
For Researchers, Scientists, and Drug Development Professionals
The plasma membrane Ca2+-ATPase (PMCA) is a crucial regulator of intracellular calcium homeostasis, making it a significant target for therapeutic intervention in a variety of diseases. This guide provides an objective comparison of two distinct PMCA inhibitors: the peptide-based Caloxin 2A1 TFA and the non-peptide inorganic inhibitor, lanthanum chloride. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Performance Indicators
| Feature | This compound | Lanthanum Chloride |
| Inhibitor Type | Peptide | Non-peptide (inorganic ion) |
| Mechanism of Action | Allosteric, non-competitive | Blocks the E1-P to E2-P transition of the pump cycle |
| Binding Site | Extracellular domain of PMCA | Not fully elucidated, but affects the catalytic cycle |
| Potency (IC50/Ki) | IC50: ~400 µM[1]; Ki: 529 µM[2] | Ki: 8.2 ± 0.5 µM[3] |
| Specificity | High for PMCA; does not affect Na+-K+-ATPase or basal Mg2+-ATPase[4] | Low; also a known calcium channel blocker and affects other ion channels[5] |
| Mode of Application | Extracellular | Extracellular |
In-Depth Analysis
This compound: A Specific Peptide Inhibitor
Caloxin 2A1 is a peptide inhibitor of the plasma membrane Ca2+-ATPase (PMCA) that acts via an extracellular mechanism. Its mode of action is non-competitive with respect to Ca2+, ATP, and calmodulin, indicating an allosteric inhibition. This specificity is a key advantage, as it does not interfere with other essential ion pumps like the Na+-K+-ATPase or basal Mg2+-ATPase.
The inhibitory potency of Caloxin 2A1 has been quantified with an IC50 of approximately 400 µM in human erythrocyte ghosts and a Ki of 529 µM. While Caloxin 2A1 itself has moderate potency, it has served as a foundational tool for the development of more potent analogs.
Lanthanum Chloride: A Potent but Less Specific Inhibitor
Lanthanum chloride (LaCl₃) is a well-known inorganic PMCA inhibitor. It exerts its effect by blocking the transition from the E1-P to the E2-P state in the enzyme's reaction cycle. While it demonstrates high potency with a Ki of 8.2 ± 0.5 µM for purified PMCA, its utility is tempered by a lack of specificity. Lanthanum is also a recognized blocker of various calcium channels and can interfere with other cellular signaling pathways, which can complicate the interpretation of experimental results.
Experimental Methodologies
Measurement of PMCA Inhibition by this compound
A common method for assessing the inhibitory effect of Caloxin 2A1 on PMCA activity involves the use of leaky human erythrocyte ghosts. This model is advantageous as red blood cells primarily express PMCA for calcium extrusion.
Protocol:
-
Preparation of Erythrocyte Ghosts: Human erythrocytes are lysed in a hypotonic buffer to create "ghosts," which are subsequently washed and resealed to be leaky to ATP and ions.
-
Ca2+-Mg2+-ATPase Activity Assay: The ghosts are incubated in a reaction mixture containing ATP, Mg2+, and a defined concentration of Ca2+. The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Inhibition Assay: this compound is added to the reaction mixture at various concentrations to determine its effect on Ca2+-dependent ATPase activity. The IC50 value is calculated from the dose-response curve.
-
Phosphate Detection: The released Pi is quantified using a colorimetric method, such as the malachite green assay.
Measurement of PMCA Inhibition by Lanthanum Chloride
The inhibitory properties of lanthanum chloride are often characterized using purified PMCA enzyme preparations.
Protocol:
-
Purification of PMCA: PMCA is purified from a suitable source, such as erythrocyte membranes, using affinity chromatography.
-
ATPase Activity Assay: The purified enzyme is reconstituted into proteoliposomes and incubated in a reaction buffer containing ATP, Mg2+, and Ca2+. The activity is measured by quantifying the released inorganic phosphate.
-
Inhibition Assay: Lanthanum chloride is introduced into the assay at varying concentrations to assess its impact on PMCA-mediated ATP hydrolysis. The Ki value is determined through kinetic analysis.
-
Data Analysis: The data is fitted to enzyme inhibition models to determine the type of inhibition and the inhibition constant (Ki).
Visualizing the Mechanisms
Signaling Pathway of PMCA and Points of Inhibition
Caption: Inhibition of the PMCA pump by this compound and Lanthanum Chloride.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing the inhibitory activity of PMCA inhibitors.
Conclusion
This compound and lanthanum chloride represent two distinct classes of PMCA inhibitors, each with its own set of advantages and disadvantages. This compound offers high specificity, making it an excellent tool for studies where targeting PMCA without affecting other ion transport mechanisms is critical. Its peptide nature, however, may present challenges in terms of cell permeability and stability in certain applications.
Lanthanum chloride, in contrast, is a highly potent inhibitor but lacks specificity, which can lead to off-target effects. Its use requires careful experimental design and consideration of its broader pharmacological profile.
The choice between this compound and lanthanum chloride will ultimately depend on the specific research question, the experimental system, and the desired balance between potency and specificity. This guide provides the foundational information to make an informed decision for advancing research in calcium signaling and drug development.
References
- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The plasma membrane calcium-ATPase as a major mechanism for intracellular calcium regulation in neurones from the rat superior cervical ganglion - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Caloxin 2A1 TFA for PMCA Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Caloxin 2A1 TFA and other caloxin variants in their selectivity for the four main isoforms of the Plasma Membrane Ca2+-ATPase (PMCA1-4). The information presented herein is intended to assist researchers in selecting the appropriate tool for studying the specific roles of PMCA isoforms in cellular calcium signaling and disease.
Introduction to this compound and PMCA
This compound is a peptide-based, extracellular inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA)[1][2]. PMCA is a crucial enzyme responsible for extruding calcium (Ca2+) from the cytoplasm, thereby maintaining low intracellular Ca2+ concentrations essential for a multitude of cellular processes. There are four primary isoforms of PMCA, encoded by different genes (PMCA1, PMCA2, PMCA3, and PMCA4), which exhibit tissue-specific expression and distinct regulatory properties.
This compound is noted for its selectivity for PMCA over other ATPases, such as Na+-K+-ATPase and Mg2+-ATPase[1]. It functions via a non-competitive mechanism with respect to Ca2+, ATP, and calmodulin, binding to an extracellular domain of the pump[3][4]. While this compound is a valuable tool for studying the overall function of PMCA, its utility in dissecting the roles of individual isoforms requires a clear understanding of its isoform-specific inhibitory profile.
Quantitative Comparison of PMCA Inhibitors
The following table summarizes the available quantitative data on the inhibitory potency (Ki or IC50) of this compound and other notable caloxin derivatives against the four major PMCA isoforms. This data is critical for designing experiments where isoform-specific inhibition is desired.
| Inhibitor | PMCA1 (Ki/IC50 in µM) | PMCA2 (Ki/IC50 in µM) | PMCA3 (Ki/IC50 in µM) | PMCA4 (Ki/IC50 in µM) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | ~400 (IC50) / 529 (Ki) | |
| Caloxin 1b1 | 105 ± 11 | 167 ± 67 | 274 ± 40 | 46 ± 5 | |
| Caloxin 1c2 | >23 (>10-fold selective for PMCA4) | >23 (>10-fold selective for PMCA4) | >23 (>10-fold selective for PMCA4) | 2.3 | |
| Caloxin 1b3 | 17 ± 2 | Lower affinity than for PMCA1 | Lower affinity than for PMCA1 | Lower affinity than for PMCA1 |
Experimental Protocols
The determination of the inhibitory constants for PMCA inhibitors typically involves measuring the Ca2+-Mg2+-ATPase activity of membrane preparations enriched in specific PMCA isoforms.
1. Preparation of Isoform-Enriched Membranes:
-
PMCA4: Human erythrocyte "leaky" ghosts are a common source as they naturally express high levels of PMCA4.
-
PMCA1, PMCA2, PMCA3: Tissues or cell lines with high endogenous expression of a particular isoform can be used. For instance, rabbit duodenal mucosa is rich in PMCA1. Alternatively, cell lines such as HEK-293 or CHO can be transfected to overexpress a specific PMCA isoform.
2. Ca2+-Mg2+-ATPase Activity Assay:
-
Membrane preparations are incubated in a reaction mixture containing Mg2+, ATP, and a Ca2+/EGTA buffer system to maintain a specific free Ca2+ concentration.
-
The reaction is initiated by the addition of ATP.
-
The ATPase activity is determined by measuring the rate of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method (e.g., malachite green assay).
-
To determine the Ca2+-dependent ATPase activity, the basal Mg2+-ATPase activity (measured in the absence of Ca2+) is subtracted from the total Ca2+-Mg2+-ATPase activity.
3. Inhibition Studies:
-
The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The concentration of the inhibitor that produces 50% inhibition of the Ca2+-dependent ATPase activity is determined as the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, or determined through non-linear regression analysis of the dose-response curve for non-competitive inhibitors.
Visualizing Cellular Calcium Regulation and Experimental Workflow
To further illustrate the context of this compound's action and the methodology for its assessment, the following diagrams are provided.
Conclusion
This compound is a valuable tool for the general inhibition of PMCA, with documented selectivity over other cellular ATPases. However, for researchers investigating the specific contributions of PMCA isoforms, its utility is limited by the current lack of comprehensive isoform-selectivity data. In contrast, other caloxin derivatives, such as Caloxin 1b1, 1c2, and 1b3, have been demonstrated to possess significant isoform selectivity, making them more suitable for targeted studies of PMCA1 or PMCA4. Future research characterizing the inhibitory profile of this compound against PMCA1, PMCA2, and PMCA3 will be crucial for its effective application in discerning the nuanced roles of these essential calcium pumps.
References
Control experiments to differentiate PMCA inhibition from SERCA inhibition
Distinguishing PMCA and SERCA Activity: A Guide to Control Experiments
For researchers in cellular signaling and drug development, the ability to specifically attribute calcium transport to either the Plasma Membrane Ca2+-ATPase (PMCA) or the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) is critical. This guide provides a comparative overview of control experiments designed to differentiate the inhibition of these two essential calcium pumps. We present quantitative data on inhibitor specificity, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Comparative Inhibitor Specificity
A primary strategy to distinguish PMCA from SERCA activity involves the use of pharmacological inhibitors with varying degrees of selectivity. The table below summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of commonly used compounds.
| Inhibitor | Target | Ki | IC50 | Selectivity |
| Thapsigargin | SERCA | - | ~0.35-0.45 nM[1] | Highly selective for SERCA. Does not significantly inhibit PMCA at these low concentrations.[2][3] |
| Caloxin 1c2 | PMCA4 | 2.3 ± 0.3 µM[4][5] | - | Selective for PMCA4 over other PMCA isoforms and does not inhibit SERCA. |
| PMCA1 | 21 ± 6 µM | - | ||
| Caloxin 1b1 | PMCA4 | 45 ± 4 µM | - | Selective for PMCA4. |
| PMCA1 | 105 ± 11 µM | - | ||
| PMCA2 | 167 ± 67 µM | - | ||
| PMCA3 | 274 ± 40 µM | - | ||
| Caloxin 2a1 | PMCA | 529 µM | - | Selective for PMCA over SERCA. |
| Vanadate | PMCA | - | ~3 µM | Non-selective P-type ATPase inhibitor. Also inhibits SERCA and Na+/K+-ATPase. |
| SERCA | ~0.7-7.0 µM (ATP-dependent) | - | ||
| Eosin | PMCA | - | ~0.3-1 µM | Potent PMCA inhibitor; does not inhibit the Na+-Ca2+ exchanger. |
| Lanthanum | PMCA | 8.2 ± 0.5 µM | - | Non-selective. Also inhibits SERCA. |
Signaling Pathways and Experimental Logic
To visually conceptualize the roles of PMCA and SERCA and the logic behind differentiating their inhibition, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for two key assays used to measure the activity of Ca2+-ATPases. These should be optimized for specific cell types and experimental conditions.
Protocol 1: Coupled Enzyme ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Materials:
-
Cell or tissue homogenate/microsomal fraction
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.0)
-
ATP solution (100 mM)
-
CaCl2 solution (100 mM)
-
Coupled enzyme mixture:
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Specific inhibitors (Thapsigargin, Caloxin)
-
Calcium ionophore (e.g., A23187, optional for SERCA measurements)
-
96-well microplate reader or spectrophotometer with temperature control (37°C)
Procedure:
-
Preparation of Reaction Mixture: In each well of a 96-well plate, add the assay buffer and the coupled enzyme mixture.
-
Addition of Inhibitors: Add the specific inhibitors (Thapsigargin for SERCA inhibition, Caloxin for PMCA inhibition) or the test compound to the appropriate wells. Include a control well with no inhibitor.
-
Sample Addition: Add the cell/membrane preparation to each well.
-
Baseline Measurement: Equilibrate the plate at 37°C and measure the baseline absorbance at 340 nm for a few minutes.
-
Initiation of Reaction: Start the reaction by adding a mixture of ATP and CaCl2 to achieve the desired final free Ca2+ concentration. For SERCA activity, a calcium ionophore can be added to prevent back-inhibition by luminal Ca2+.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the curve. The Ca2+-dependent ATPase activity is the difference between the rate in the presence and absence of calcium. To determine the contribution of PMCA or SERCA, compare the activity in the presence and absence of their respective specific inhibitors.
Protocol 2: 45Ca2+ Uptake Assay
This assay directly measures the transport of radioactive 45Ca2+ into enclosed membrane vesicles (e.g., microsomes) by the Ca2+-ATPases.
Materials:
-
Microsomal vesicles from cell or tissue homogenates
-
Uptake Buffer (e.g., 100 mM KCl, 20 mM HEPES, 5 mM MgCl2, 5 mM NaN3, pH 7.0)
-
ATP solution (100 mM)
-
45CaCl2 solution
-
EGTA solution (100 mM)
-
Specific inhibitors (Thapsigargin, Caloxin)
-
Filtration apparatus with nitrocellulose or glass fiber filters (0.45 µm pore size)
-
Wash Buffer (Uptake buffer without ATP and 45Ca2+)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reaction Tubes: Prepare reaction tubes containing the uptake buffer and the specific inhibitors or test compounds.
-
Initiation of Uptake: Add the microsomal vesicles to the reaction tubes and pre-incubate at 37°C for a few minutes. Start the uptake by adding a mixture of ATP and 45CaCl2.
-
Time Course: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and immediately filter it through a pre-wetted filter.
-
Washing: Rapidly wash the filter with ice-cold wash buffer to remove extra-vesicular 45Ca2+.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of 45Ca2+ taken up over time. The initial rate of uptake reflects the activity of the Ca2+-ATPases. The specific contribution of PMCA or SERCA can be determined by subtracting the uptake rate in the presence of their respective inhibitors from the total uptake rate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of thapsigargin on cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca2+-pump isoform 4, on coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca(2+)-pump isoform 4, on coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Caloxin 2A1 TFA's On-Target Effects: A Comparative Guide Using siRNA-Mediated PMCA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Caloxin 2A1 TFA, a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), with genetic knockdown of PMCA using small interfering RNA (siRNA). The presented data and protocols serve to validate the on-target effects of this compound, offering a robust framework for researchers investigating PMCA's role in cellular signaling and disease.
Unveiling the Role of PMCA in Cellular Calcium Homeostasis
The Plasma Membrane Ca2+-ATPase (PMCA) is a crucial active transporter responsible for extruding Ca2+ from the cytoplasm, thereby maintaining low intracellular calcium concentrations essential for normal cellular function.[1] Dysregulation of PMCA activity has been implicated in various pathological conditions, making it an attractive therapeutic target. This compound is a specific, extracellularly acting peptide inhibitor of PMCA, which, unlike some other inhibitors, does not affect other ATPases such as Mg2+-ATPase or Na+-K+-ATPase.[2][3]
To definitively attribute the observed cellular effects of this compound to its inhibition of PMCA, a powerful validation strategy involves the use of siRNA to specifically silence the expression of the PMCA protein. By comparing the physiological outcomes of this compound treatment with those of PMCA knockdown, researchers can confirm the inhibitor's mechanism of action and specificity.
Comparative Efficacy: this compound vs. PMCA siRNA Knockdown
The following table summarizes the expected comparative effects of this compound treatment and siRNA-mediated PMCA knockdown on key cellular parameters. These expected outcomes are based on published studies investigating PMCA inhibition and knockdown.[4][5]
| Parameter | This compound Treatment | siRNA-mediated PMCA Knockdown | Control (Scrambled siRNA) | Rationale |
| Intracellular Ca2+ Levels | Increased | Increased | No significant change | Inhibition or absence of PMCA leads to reduced Ca2+ extrusion and consequently, an elevation of cytosolic calcium. |
| Cell Viability/Apoptosis | Increased apoptosis in certain cell types | Increased apoptosis/reduced viability | No significant change | Disruption of calcium homeostasis due to PMCA inhibition can trigger apoptotic pathways. |
| Cell Migration | Inhibition of migration | Inhibition of migration | No significant change | Calcium signaling is critical for cell motility; its dysregulation can impair migratory processes. |
| Radiosensitivity | Increased radiosensitivity in cancer cells | Increased radiosensitivity | No significant change | Altered calcium signaling can modulate the cellular response to radiation-induced stress. |
Experimental Protocols
I. siRNA-mediated Knockdown of PMCA
This protocol describes the transient knockdown of PMCA1, a ubiquitously expressed isoform, in a suitable cell line such as HEK293.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting human PMCA1 (and a non-targeting scrambled control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (for Western blot)
-
Primary antibody against PMCA1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of PMCA1 siRNA or scrambled control siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-Lipofectamine complex dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown (Western Blot):
-
After incubation, wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PMCA1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate. A significant reduction in the PMCA1 band intensity in the siRNA-treated sample compared to the control confirms successful knockdown.
-
II. Functional Assays: Intracellular Calcium Measurement
This protocol outlines the measurement of intracellular calcium levels following PMCA inhibition or knockdown using a fluorescent calcium indicator.
Materials:
-
Transfected (PMCA knockdown and control) or untransfected HEK293 cells
-
This compound
-
Fura-2 AM (or other suitable calcium indicator)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate the cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Treatment:
-
For this compound validation, add the desired concentration of the inhibitor to the untransfected cells.
-
For knockdown validation, use the transfected cells (PMCA knockdown and scrambled control).
-
-
Calcium Imaging:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Record baseline fluorescence before adding any stimuli.
-
An increase in the fluorescence ratio (F340/F380 for Fura-2) indicates a rise in intracellular calcium.
-
Visualizing the Experimental Logic and Pathways
To clarify the relationships between the components of this validation study, the following diagrams are provided.
Figure 1. Logical workflow demonstrating the parallel effects of this compound and siRNA-mediated PMCA knockdown on the calcium signaling pathway.
Figure 2. Diagram of the PMCA pump's function in extruding intracellular calcium and the inhibitory action of this compound.
Alternative PMCA Inhibitors
While this compound is a valuable tool, other inhibitors of PMCA exist, each with distinct properties. A comparison with these alternatives can provide a broader context for experimental design.
| Inhibitor | Mechanism of Action | Selectivity | Key Characteristics |
| This compound | Extracellular peptide inhibitor | Selective for PMCA over other ATPases | Non-competitive inhibitor |
| Carboxyeosin | Non-specific ATPase inhibitor | Not selective for PMCA | Can have off-target effects on other cellular pumps like SERCA |
| Vanadate | Phosphate analog, inhibits P-type ATPases | Not selective for PMCA | Has a higher affinity for the Na+/K+-ATPase than for PMCA |
| Other Caloxins (e.g., Caloxin 1b1, 1c2) | Extracellular peptide inhibitors | Can exhibit isoform selectivity (e.g., PMCA4) | Offer tools to dissect the roles of specific PMCA isoforms |
Conclusion
The combined use of a specific pharmacological inhibitor like this compound and a targeted genetic tool such as siRNA provides a powerful and rigorous approach to validate the on-target effects of the compound and to elucidate the physiological role of PMCA. The concordance of results between these two independent methods strengthens the confidence in the experimental findings and their interpretation. This guide offers a foundational framework for researchers to design and execute experiments aimed at understanding the critical role of PMCA in health and disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PMCA inhibition reverses drug resistance in clinically refractory cancer patient-derived models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Comparative Performance of Caloxin 2A1 TFA Across Diverse Cell Lines: A Researcher's Guide
For researchers and professionals in drug development, understanding the cellular effects of specific inhibitors is paramount. This guide provides a comparative analysis of Caloxin 2A1 TFA, a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), across various cell lines. We will delve into its effects on cell viability and intracellular calcium dynamics, offering a side-by-side comparison with other relevant PMCA inhibitors.
Executive Summary
This compound is an inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations. By targeting the extracellular domain of PMCA, this compound offers a specific tool to investigate the roles of this pump in cellular signaling and survival. This guide consolidates available data on its performance in different cell lines, highlighting its potential applications and comparing it with alternative inhibitors.
Mechanism of Action: Targeting the Calcium Pump
This compound functions as a non-competitive inhibitor of PMCA with respect to Ca2+, ATP, and calmodulin.[1] It specifically binds to an extracellular domain of the pump, preventing the conformational changes necessary for calcium extrusion.[1] This leads to an elevation of intracellular calcium levels, which can trigger various downstream signaling pathways, including those involved in apoptosis and cellular stress responses.
Comparative Efficacy in Different Cell Lines
The effectiveness of this compound can vary significantly depending on the cell type, likely due to differences in PMCA isoform expression and the reliance of the cells on PMCA for calcium homeostasis.
Human Soft Tissue Sarcoma Cell Lines: HT1080 and SW872
In a notable study, this compound was shown to reduce the clonogenic survival of human soft tissue sarcoma cell lines, HT1080 and SW872.[2] This suggests that inhibiting PMCA can be a strategy to impede the proliferative capacity of these cancer cells.
| Cell Line | Treatment | Effect on Clonogenic Survival | Reference |
| HT1080 | 0.5 mM this compound | Reduced | [2] |
| SW872 | 0.5 mM this compound | Reduced | [2] |
Other Cell Types
| Preparation | Ki for Caloxin 2A1 |
| Human Erythrocyte Ghosts | ~400 µM |
Comparison with Alternative PMCA Inhibitors
Several other compounds are known to inhibit PMCA, each with distinct properties.
| Inhibitor | Mechanism | Specificity | Potency (Ki) |
| This compound | Extracellular peptide inhibitor | Selective for PMCA over other ATPases | ~400 µM |
| Caloxin 1c2 | Extracellular peptide inhibitor | Selective for PMCA4 isoform | 2.3 µM for PMCA4 |
| Carboxyeosin | Non-competitive inhibitor | Non-specific, also affects other pumps like SERCA | Varies by system |
Caloxin 1c2 represents a more potent and isoform-specific alternative to this compound, making it a valuable tool for dissecting the specific roles of PMCA4. Carboxyeosin, while a potent inhibitor, lacks the specificity of the caloxins and may produce off-target effects.
Experimental Protocols
The following are generalized protocols for assays relevant to studying the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony.
References
Safety Operating Guide
Personal protective equipment for handling Caloxin 2A1 TFA
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Caloxin 2A1 TFA. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring experimental integrity.
Product Information and Hazard Identification
This compound is an extracellular peptide inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA).[1] It is a synthetic peptide typically supplied as a trifluoroacetic acid (TFA) salt, a byproduct of the synthesis and purification process.[2][3] While the peptide itself has specific biological activity, the TFA salt can present its own set of hazards and may interfere with certain biological assays.[2][3] The chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated.
Primary Hazards:
-
Chemical: The trifluoroacetic acid component is corrosive. Avoid all personal contact, including inhalation.
-
Biological: As a PMCA inhibitor, this compound can affect cellular calcium signaling. The full biological and toxicological properties are not yet known. Treat as a potentially hazardous substance.
-
Physical: Appears as a lyophilized powder. Handling the powder can create dust, which poses an inhalation risk.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The required PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To protect skin from direct contact with the peptide and TFA salt. |
| Eye Protection | Chemical safety goggles. A face shield should be used in addition to goggles when there is a risk of splashes. | To protect eyes from dust particles and splashes during reconstitution. |
| Body Protection | A lab coat is required for all procedures. For tasks with a higher risk of splashes, such as handling larger volumes, a chemical-resistant apron is recommended. | To protect skin and clothing from contamination. |
| Respiratory | Use a fume hood when handling the lyophilized powder to avoid inhalation. For emergencies or situations where ventilation is inadequate, a respirator may be necessary. | To prevent inhalation of the powder, which can cause respiratory sensitization. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the peptide and ensuring researcher safety.
3.1. Storage
-
Lyophilized Powder: Store the container tightly closed in a cool, dry place. The recommended storage temperature is -20°C for long-term stability.
-
Reconstituted Solution: For short-term use, store at 2°C–8°C. For long-term storage, create aliquots to avoid repeated freeze-thaw cycles and store at -20°C or colder.
3.2. Reconstitution Protocol This workflow outlines the standard procedure for reconstituting the lyophilized peptide.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Incident | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Transport to a hospital or doctor without delay. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate and restrict access to the area. Wearing appropriate PPE, cover the spill with absorbent material. Decontaminate the area and dispose of materials as hazardous waste. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Experimental Protocol: Optional TFA Removal
For sensitive biological assays, such as enzymatic or receptor-binding studies, residual TFA can interfere with results. A TFA-HCl salt exchange can be performed to mitigate this.
Methodology: TFA/HCl Exchange by Lyophilization This protocol is adapted from established methods for exchanging TFA counterions with chloride.
-
Dissolution: Dissolve the peptide in a 10 mM HCl solution at a concentration of 1 mg/mL.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution, for example, in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.
-
Repetition: To reduce TFA content to acceptable levels (e.g., below 1%), this process may need to be repeated three or more times.
-
Validation (Recommended): After the exchange, it is advisable to quantify the remaining TFA content using methods like ¹⁹F-NMR or HPLC-ELSD to ensure it is below the threshold required for the planned experiment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
